Pelargonaldehyde,dnph deriv
Description
Significance of Endogenous and Exogenous Aldehydes in Scientific Inquiry
Aldehydes are ubiquitous organic compounds that originate from both internal (endogenous) and external (exogenous) sources. researchgate.netnih.gov Their high reactivity allows them to participate in a wide array of biochemical and environmental processes, making them critical subjects of scientific investigation. tandfonline.comresearchgate.net
Endogenous Aldehydes: These are formed within organisms through normal metabolic pathways and processes like lipid peroxidation. tandfonline.comwisdomlib.org They function as signaling molecules, influencing cellular processes such as gene expression, cell proliferation, and apoptosis. creative-proteomics.comcreative-proteomics.com However, an imbalance in aldehyde production or detoxification can lead to oxidative stress and cellular damage. creative-proteomics.com This has implicated endogenous aldehydes in the pathophysiology of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders like Alzheimer's and Parkinson's. researchgate.net
Exogenous Aldehydes: These aldehydes are introduced into organisms from the environment. researchgate.net Major sources include industrial emissions, vehicle exhaust, tobacco smoke, and the consumption of certain foods and alcoholic beverages. nih.govresearchgate.netnih.gov Many exogenous aldehydes are classified as environmental pollutants and are known to be cytotoxic, mutagenic, and carcinogenic. nih.gov For instance, formaldehyde (B43269) and acetaldehyde are recognized as Group 1 carcinogens. nih.gov Scientific inquiry into exogenous aldehydes is crucial for environmental monitoring, toxicology studies, and public health risk assessment. researchgate.net
Table 1: Examples of Significant Aldehydes
| Aldehyde | Source Type | Significance/Role |
|---|---|---|
| Formaldehyde | Endogenous & Exogenous | Metabolic byproduct; ubiquitous environmental pollutant and carcinogen. nih.govcreative-proteomics.com |
| Acetaldehyde | Endogenous & Exogenous | Primary metabolite of ethanol; classified as a human carcinogen. creative-proteomics.comnih.gov |
| Acrolein | Endogenous & Exogenous | Product of lipid peroxidation and a component of smoke; highly toxic and inflammatory. nih.govcreative-proteomics.com |
| Retinaldehyde | Endogenous | Crucial for vision as a chromophore in visual pigments. creative-proteomics.com |
| Benzaldehyde | Exogenous | Derived from almonds; used in food and fragrance industries. creative-proteomics.com |
Rationale for Chemical Derivatization Strategies in Trace Aldehyde Quantification
The direct analysis of aldehydes, particularly at low concentrations, is fraught with difficulty due to their intrinsic physical and chemical properties. nih.gov Many low-molecular-weight aldehydes are highly volatile, polar, and chemically unstable, which complicates their extraction, separation, and detection. nih.gov To overcome these challenges, chemical derivatization is a widely employed strategy. nih.govnih.gov
The primary reasons for derivatizing aldehydes include:
Improving Stability: Derivatization converts reactive aldehydes into more stable, less volatile compounds, preventing sample degradation and loss during analysis. nih.gov
Enhancing Chromatographic Separation: The resulting derivatives often have increased molecular weight and altered polarity, which improves their retention and resolution in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). researchgate.net
Increasing Detection Sensitivity: Many derivatizing agents contain a chromophore or fluorophore. By tagging the aldehyde with such a group, its detectability by UV-Visible or fluorescence detectors is significantly enhanced. csus.edu For mass spectrometry (MS), derivatization can improve ionization efficiency. nih.govresearchgate.net
This strategy is essential for the accurate quantification of trace levels of aldehydes in complex matrices such as air, water, biological fluids, and food. nih.govresearchgate.net
Historical Development and Mechanistic Basis of 2,4-Dinitrophenylhydrazine (B122626) (DNPH) Reactivity
The use of 2,4-dinitrophenylhydrazine (DNPH), also known as Brady's reagent, is one of the most established and widely used methods for the qualitative and quantitative analysis of carbonyl compounds. nih.govyoutube.com Its application is foundational in environmental monitoring and is specified in numerous regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA). fishersci.com
The reaction mechanism is a nucleophilic addition-elimination, specifically a condensation reaction. researchgate.net Under acidic conditions, the nucleophilic nitrogen atom of the DNPH's terminal amine group attacks the electrophilic carbonyl carbon of the aldehyde. researchgate.net This is followed by the elimination of a water molecule, resulting in the formation of a stable C=N double bond. researchgate.netresearchgate.net The product is a 2,4-dinitrophenylhydrazone (DNPH deriv), which is typically a colored, crystalline solid that is easily quantifiable. researchgate.netd-nb.info
The resulting hydrazone derivatives are ideal for analysis because:
They are stable compounds. nih.gov
The dinitrophenyl ring acts as a strong chromophore, allowing for sensitive detection by HPLC with UV detection, typically around 360 nm. csus.eduiomcworld.com
The derivatives have increased molecular weight and hydrophobicity, making them well-suited for reversed-phase HPLC separation. researchgate.net
A potential complication of this method is the formation of E and Z stereoisomers of the resulting hydrazone, which can lead to multiple peaks for a single aldehyde. nih.govnih.gov Analytical methods are often optimized to either resolve these isomers or to convert them into a single form to ensure accurate quantification. nih.govnih.gov
Contextualizing Pelargonaldehyde (Nonanal) in Contemporary Research Domains
Pelargonaldehyde, systematically named nonanal (B32974), is a nine-carbon saturated fatty aldehyde (C9H18O). nih.govwikipedia.org It is a colorless to pale yellow liquid with a characteristic floral, waxy, and citrus-like odor. nih.govmdpi.com Nonanal occurs naturally in a variety of essential oils, including rose and citrus oils, and is used commercially in the fragrance and flavor industries. mdpi.comthegoodscentscompany.com
In contemporary research, nonanal is investigated in several key areas:
Biomedical Research: Nonanal is a known product of lipid peroxidation, the oxidative degradation of polyunsaturated fatty acids in cell membranes. Elevated levels of nonanal in breath, blood, or urine are being studied as a potential non-invasive biomarker for oxidative stress associated with various conditions, including inflammatory bowel disease and certain types of cancer. taylorandfrancis.com
Environmental Science: As a volatile organic compound (VOC), nonanal is monitored in indoor and outdoor air quality studies. It can be emitted from building materials, consumer products, and cooking processes.
Entomology: Research has identified nonanal as a potent attractant for certain species of mosquitoes, such as those from the Culex genus. wikipedia.org This finding is significant for the development of new strategies for mosquito surveillance and control.
Table 2: Properties of Pelargonaldehyde (Nonanal)
| Property | Value |
|---|---|
| Chemical Formula | C9H18O wikipedia.org |
| Molar Mass | 142.24 g/mol wikipedia.org |
| Appearance | Colorless to pale yellow liquid nih.govmdpi.com |
| Odor | Floral, waxy, citrus, rose-like mdpi.com |
| Boiling Point | 191 °C wikipedia.org |
| Solubility in Water | Insoluble nih.govwikipedia.org |
Scope and Objectives of Academic Research Pertaining to Pelargonaldehyde, DNPH Deriv
The derivatization of pelargonaldehyde with DNPH is a crucial step in its accurate and sensitive quantification. Academic research focusing on "Pelargonaldehyde, DNPH deriv" is primarily centered on the development, validation, and application of analytical methods to measure nonanal in various complex samples.
The core objectives of this research include:
Method Development and Optimization: Creating robust analytical procedures, most commonly using HPLC-UV or UHPLC-UV, for the separation and detection of the nonanal-DNPH derivative. fishersci.comunitedchem.com This involves optimizing parameters such as the chromatographic column, mobile phase composition, flow rate, and detector settings to achieve baseline separation from other aldehyde derivatives and interferences. fishersci.com
Trace-Level Quantification: Establishing methods with low limits of detection (LOD) and quantification (LOQ) to measure trace amounts of nonanal. scioninstruments.com This is essential for applications like air quality monitoring and biomarker studies, where concentrations can be at the parts-per-billion (ppb) level. fishersci.com
Application in Real-World Samples: Applying these validated methods to determine nonanal concentrations in diverse matrices. This includes environmental samples (ambient air, industrial emissions), biological samples (exhaled breath, bodily fluids), and consumer products to assess exposure levels or identify disease markers. fishersci.comunitedchem.com
Validation of Analytical Performance: Ensuring the reliability of the developed methods by thoroughly evaluating parameters such as linearity, accuracy, precision, and recovery, in accordance with established analytical guidelines. nih.gov
By converting nonanal into its stable and UV-active DNPH derivative, researchers can overcome the analytical challenges associated with the parent aldehyde and achieve the sensitivity and specificity required for meaningful scientific investigation. fishersci.com
Table 3: Analytical Data for Pelargonaldehyde-DNPH Derivative Analysis by HPLC
| Parameter | Description |
|---|---|
| Compound Name | Nonanal-2,4-dinitrophenylhydrazone nih.gov |
| Molecular Formula | C15H22N4O4 nih.gov |
| Molecular Weight | 322.36 g/mol nih.gov |
| Typical Analytical Technique | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) fishersci.com |
| Common Column Type | Reversed-Phase C18 fishersci.comunitedchem.com |
| Detection Method | UV-Visible Absorbance fishersci.com |
| Typical Detection Wavelength | ~360 nm csus.edufishersci.com |
Structure
3D Structure
Properties
IUPAC Name |
2,4-dinitro-N-(nonylideneamino)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-2-3-4-5-6-7-8-11-16-17-14-10-9-13(18(20)21)12-15(14)19(22)23/h9-12,17H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBNOHBRCCXRIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Spectroscopic Characterization of Pelargonaldehyde, 2,4 Dinitrophenylhydrazone
Fundamental Principles of Carbonyl-Hydrazine Condensation Reactions
The reaction between an aldehyde or ketone and a hydrazine, such as 2,4-dinitrophenylhydrazine (B122626), is a classic example of a condensation reaction. wikipedia.org In this type of reaction, two molecules combine to form a larger molecule with the concurrent elimination of a small molecule, typically water. wikipedia.org The fundamental principle of this reaction lies in the nucleophilic addition of the hydrazine to the electrophilic carbonyl carbon of the aldehyde.
The reaction is generally acid-catalyzed. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the nitrogen atom of the hydrazine. The subsequent elimination of a water molecule results in the formation of a stable hydrazone, characterized by a carbon-nitrogen double bond (C=N). The reaction with 2,4-dinitrophenylhydrazine, often referred to as Brady's reagent, is particularly useful as the resulting dinitrophenylhydrazones are typically brightly colored, insoluble solids with sharp melting points, aiding in their identification. byjus.com
Detailed Reaction Mechanism for the Formation of Pelargonaldehyde, 2,4-Dinitrophenylhydrazone
The formation of Pelargonaldehyde, 2,4-dinitrophenylhydrazone proceeds through a well-established addition-elimination mechanism. The key steps are outlined below:
Acid-Catalyzed Activation of the Carbonyl Group: In the presence of an acid catalyst, the carbonyl oxygen of pelargonaldehyde is protonated. This protonation enhances the electrophilic character of the carbonyl carbon.
Nucleophilic Attack by 2,4-Dinitrophenylhydrazine: The terminal nitrogen atom of the 2,4-dinitrophenylhydrazine molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon of the protonated pelargonaldehyde. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom of the original carbonyl group, forming a carbinolamine intermediate.
Elimination of Water: The carbinolamine intermediate is then protonated on the hydroxyl group, forming a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule.
Deprotonation: Finally, a base (such as water or another molecule of the hydrazine) removes a proton from the nitrogen atom, leading to the formation of the stable Pelargonaldehyde, 2,4-dinitrophenylhydrazone and regeneration of the acid catalyst.
Optimization Methodologies for Derivatization Efficiency
The efficiency of the derivatization of pelargonaldehyde with 2,4-dinitrophenylhydrazine is influenced by several key experimental parameters. Optimization of these factors is crucial for achieving high yields and accurate quantification.
The stoichiometry of the reactants plays a critical role in the derivatization efficiency. An excess of the derivatizing agent, 2,4-dinitrophenylhydrazine, is generally employed to ensure the complete conversion of pelargonaldehyde. This is particularly important when dealing with low concentrations of the aldehyde. Research on the derivatization of other aldehydes has shown that a significant molar excess of DNPH can lead to higher product yields.
The purity of the reagents is also paramount. Impurities in the pelargonaldehyde sample can lead to the formation of undesired side products, complicating the analysis. Similarly, the 2,4-dinitrophenylhydrazine reagent should be of high purity, as impurities can interfere with the reaction and introduce contaminants. It is common practice to recrystallize DNPH before use to remove any adsorbed carbonyl impurities from the atmosphere.
Table 1: Effect of Molar Ratio of DNPH to Pelargonaldehyde on Derivatization Yield (Note: The following data is illustrative and based on typical optimization studies for long-chain aldehydes, as specific data for pelargonaldehyde was not available in the reviewed literature.)
| Molar Ratio (DNPH:Pelargonaldehyde) | Derivatization Yield (%) |
| 1:1 | 75 |
| 2:1 | 88 |
| 5:1 | 95 |
| 10:1 | 99 |
| 20:1 | 99 |
The choice of solvent significantly affects the rate and completeness of the derivatization reaction. The ideal solvent should be able to dissolve both the pelargonaldehyde and the 2,4-dinitrophenylhydrazine, while also being compatible with the acidic catalyst. Acetonitrile is a commonly used solvent for this derivatization due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous acid solutions. mdpi.com The presence of water in the solvent system can also influence the reaction equilibrium.
Matrix effects, which arise from other components in the sample, can also impact the derivatization yield. Complex sample matrices may contain interfering substances that can react with the DNPH or hinder the reaction between pelargonaldehyde and the derivatizing agent. Proper sample preparation and cleanup procedures are therefore essential to minimize these effects.
Table 2: Influence of Solvent System on the Derivatization Yield of a Long-Chain Aldehyde (Note: This data is representative of findings for long-chain aldehydes and serves as a guide for the derivatization of pelargonaldehyde.)
| Solvent System | Derivatization Yield (%) |
| Methanol | 85 |
| Ethanol | 82 |
| Acetonitrile | 98 |
| Tetrahydrofuran | 90 |
| Dichloromethane | 75 |
The rate of the derivatization reaction is dependent on both temperature and reaction time. Generally, increasing the reaction temperature will increase the rate of reaction. However, excessively high temperatures can lead to the degradation of the reactants or the product. Therefore, an optimal temperature must be determined that provides a reasonable reaction rate without causing decomposition.
The reaction time is also a critical parameter. The reaction should be allowed to proceed for a sufficient amount of time to ensure complete derivatization. The optimal reaction time is often determined by monitoring the formation of the product over time until a plateau is reached, indicating that the reaction has gone to completion. For many aldehydes, derivatization is complete within 30 to 60 minutes at moderately elevated temperatures.
Table 3: Effect of Temperature and Reaction Time on the Derivatization Yield of a Long-Chain Aldehyde (Note: The following data is illustrative and based on general optimization studies for aldehyde derivatization.)
| Temperature (°C) | Reaction Time (min) | Derivatization Yield (%) |
| 25 | 30 | 65 |
| 25 | 60 | 78 |
| 25 | 120 | 85 |
| 50 | 30 | 92 |
| 50 | 60 | 99 |
| 50 | 120 | 99 |
| 70 | 30 | 98 |
| 70 | 60 | 97 (slight degradation observed) |
The derivatization of aldehydes with 2,4-dinitrophenylhydrazine is highly pH-dependent. The reaction is acid-catalyzed, and therefore, an acidic medium is required for the reaction to proceed at a reasonable rate. However, very strong acidic conditions can lead to side reactions or degradation of the product. The optimal pH for the derivatization of many aldehydes is typically in the range of 2 to 4. nih.gov
The use of a buffer system can be advantageous to maintain the pH within the optimal range throughout the reaction, especially when dealing with samples that may have varying acidity or basicity. Common buffer systems used for this purpose include phosphate or citrate buffers. The selection of the appropriate buffer and its concentration is important to ensure optimal reaction conditions and stable product formation.
Table 4: Influence of pH on the Derivatization Yield of a Long-Chain Aldehyde (Note: This data is representative of findings for aldehyde derivatization and serves as a guide for pelargonaldehyde.)
| pH | Derivatization Yield (%) |
| 1.0 | 80 |
| 2.0 | 92 |
| 3.0 | 98 |
| 4.0 | 95 |
| 5.0 | 85 |
| 6.0 | 70 |
Spectroscopic Characterization of Pelargonaldehyde, 2,4-Dinitrophenylhydrazone
The structure of the synthesized Pelargonaldehyde, 2,4-dinitrophenylhydrazone can be confirmed using various spectroscopic techniques.
UV-Visible Spectroscopy: The 2,4-dinitrophenylhydrazone derivative of pelargonaldehyde exhibits strong absorption in the ultraviolet-visible region due to the extensive conjugation in the molecule. The maximum absorption wavelength (λmax) is typically around 360 nm for saturated aldehydes. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of the derivative will show characteristic absorption bands. Key expected peaks include N-H stretching (around 3300 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and strong peaks corresponding to the nitro groups (NO₂) asymmetric and symmetric stretching (around 1515 and 1330 cm⁻¹, respectively). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can provide detailed structural information. The ¹H NMR spectrum will show signals corresponding to the protons of the nonyl chain, the aromatic protons of the dinitrophenyl group, and the N-H proton. The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak corresponding to the molecular weight of Pelargonaldehyde, 2,4-dinitrophenylhydrazone (C₁₅H₂₂N₄O₄, MW: 322.36 g/mol ) would be observed. nih.gov Common fragmentation patterns for DNPH derivatives of aldehydes in negative ion mode include fragments at m/z 163, 153, and 152. nih.gov
Isolation and Purification Strategies for Pelargonaldehyde, DNPH Deriv
The synthesis of pelargonaldehyde, 2,4-dinitrophenylhydrazone is typically achieved through a condensation reaction between pelargonaldehyde and 2,4-dinitrophenylhydrazine in an acidic medium, often referred to as Brady's test. The resulting product, being a solid, precipitates out of the reaction mixture. The subsequent isolation and purification are crucial to obtain a sample of high purity for accurate characterization.
Solvent Extraction Protocols
Solvent extraction is a key step to separate the desired dinitrophenylhydrazone derivative from the reaction mixture and any unreacted starting materials or byproducts. The choice of solvent is critical and is based on the solubility characteristics of the compound.
Following the precipitation of the crude product, it is first collected by filtration. The collected solid is then washed with a solvent in which the desired product has low solubility, while the impurities are more soluble. For dinitrophenylhydrazone derivatives, ethanol or a mixture of ethanol and water is commonly used for this initial washing.
For a more thorough purification, liquid-liquid extraction can be employed. The crude product can be dissolved in a suitable organic solvent, such as ethyl acetate or diethyl ether. This organic solution is then washed with an aqueous solution, such as a dilute sodium bicarbonate solution, to remove any remaining acidic catalyst. The organic layer, containing the purified product, is then separated, dried over an anhydrous salt like sodium sulfate, and the solvent is evaporated to yield the purified solid.
Chromatographic Purification Techniques (e.g., Column Chromatography)
For achieving a high degree of purity, chromatographic techniques are employed. Column chromatography is a widely used method for the purification of dinitrophenylhydrazone derivatives.
A slurry of silica gel in a non-polar solvent, such as hexane, is packed into a glass column. The crude pelargonaldehyde, 2,4-dinitrophenylhydrazone is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. This is then carefully added to the top of the column.
The separation is achieved by eluting the column with a solvent system of increasing polarity. A common solvent gradient for the purification of aldehyde derivatives is a mixture of hexane and a slightly more polar solvent like diethyl ether or ethyl acetate. The elution is typically started with a high percentage of hexane (e.g., 97%), and the polarity is gradually increased by adding more of the polar solvent (e.g., up to 3% diethyl ether or ethyl acetate). The different components of the mixture will travel down the column at different rates, allowing for their separation. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. The fractions containing the pure pelargonaldehyde, 2,4-dinitrophenylhydrazone are then combined, and the solvent is removed to yield the purified crystalline solid.
Spectroscopic Signatures for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of the synthesized pelargonaldehyde, 2,4-dinitrophenylhydrazone. Each technique provides unique information about the molecular structure, functional groups, and electronic environment of the atoms within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Chromophore Characteristics and Molar Absorptivity
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The 2,4-dinitrophenylhydrazone moiety is a strong chromophore, leading to intense absorption in the ultraviolet and visible regions of the electromagnetic spectrum.
Infrared (IR) Spectroscopy: Confirmation of Functional Group Transformations
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The formation of pelargonaldehyde, 2,4-dinitrophenylhydrazone from its precursors, pelargonaldehyde and 2,4-dinitrophenylhydrazine, can be readily confirmed by the appearance and disappearance of characteristic IR absorption bands.
The key transformations to observe are the disappearance of the C=O stretching vibration of the aldehyde (typically around 1700-1720 cm⁻¹) and the N-H stretching vibrations of the hydrazine, and the appearance of the C=N stretching vibration of the newly formed hydrazone.
Based on the spectra of similar dinitrophenylhydrazone derivatives, the following characteristic absorption bands are expected for pelargonaldehyde, 2,4-dinitrophenylhydrazone:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H | ~3300 | Stretching |
| Aromatic C-H | ~3100 | Stretching |
| Aliphatic C-H | 2850-2960 | Stretching |
| C=N | ~1620 | Stretching |
| Aromatic C=C | ~1590, 1490 | Stretching |
| NO₂ (asymmetric) | ~1515 | Stretching |
| NO₂ (symmetric) | ~1330 | Stretching |
The presence of a band around 3300 cm⁻¹ is attributed to the N-H stretching of the hydrazone. The C=N stretching vibration, a key indicator of hydrazone formation, is typically observed around 1620 cm⁻¹. The strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro groups (NO₂) are expected around 1515 cm⁻¹ and 1330 cm⁻¹, respectively. The aromatic C-H stretching vibrations appear around 3100 cm⁻¹, while the aliphatic C-H stretching vibrations from the nonyl chain are found in the 2850-2960 cm⁻¹ region. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon Chemical Shifts for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules, providing information about the connectivity and chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Proton (¹H) NMR Spectroscopy:
The ¹H NMR spectrum of pelargonaldehyde, 2,4-dinitrophenylhydrazone will show distinct signals for the protons in the aromatic ring, the N-H proton, the vinylic proton of the C=N bond, and the protons of the aliphatic nonyl chain.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | ~11.0 | Singlet | 1H |
| Aromatic H (adjacent to NO₂) | ~9.1 | Doublet | 1H |
| Aromatic H | ~8.3 | Doublet of doublets | 1H |
| Aromatic H | ~8.0 | Doublet | 1H |
| -CH=N- | ~7.6 | Triplet | 1H |
| -CH₂-CH=N- | ~2.4 | Quartet | 2H |
| -(CH₂)₆- | ~1.3-1.6 | Multiplet | 12H |
| -CH₃ | ~0.9 | Triplet | 3H |
The N-H proton is typically observed as a sharp singlet at a downfield chemical shift, around 11.0 ppm. The aromatic protons of the dinitrophenyl ring will appear in the downfield region (δ 8.0-9.1 ppm) due to the electron-withdrawing nature of the nitro groups. The proton attached to the imine carbon (-CH=N-) is expected to resonate around 7.6 ppm. The protons of the nonyl chain will appear in the upfield region, with the terminal methyl group (-CH₃) showing a triplet around 0.9 ppm.
Carbon (¹³C) NMR Spectroscopy:
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in pelargonaldehyde, 2,4-dinitrophenylhydrazone will give a distinct signal.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| C=N | ~145 |
| Aromatic C-NO₂ | ~140-150 |
| Aromatic C-H | ~115-130 |
| Aromatic C-N | ~138 |
| -CH₂- (aliphatic chain) | ~22-32 |
| -CH₃ | ~14 |
The imine carbon (C=N) is expected to have a chemical shift in the range of 145 ppm. The carbons of the dinitrophenyl ring will appear in the aromatic region (δ 115-150 ppm), with the carbons attached to the nitro groups being the most downfield. The carbons of the aliphatic nonyl chain will resonate in the upfield region (δ 14-32 ppm).
Mass Spectrometry (MS): Fragmentation Patterns and Isotopic Abundance Analysis
Mass spectrometry (MS) is a pivotal analytical technique for the structural elucidation of Pelargonaldehyde, 2,4-dinitrophenylhydrazone. It provides precise information regarding the compound's molecular weight and elemental composition and offers insights into its structure through the analysis of fragmentation patterns. The derivatization of pelargonaldehyde with 2,4-dinitrophenylhydrazine (DNPH) yields a stable hydrazone, which is amenable to various ionization techniques in mass spectrometry. nih.govresearchgate.net
The molecular formula for Pelargonaldehyde, 2,4-dinitrophenylhydrazone is C₁₅H₂₂N₄O₄, with a corresponding molecular weight of approximately 322.36 g/mol . nih.gov Analysis by high-resolution mass spectrometry (HRAM) allows for the determination of the accurate mass, which can further confirm the elemental composition. nih.govnih.gov
Fragmentation Patterns
The fragmentation of Pelargonaldehyde, 2,4-dinitrophenylhydrazone in a mass spectrometer is highly dependent on the ionization technique employed. Both positive and negative ionization modes provide unique and complementary structural information.
In negative ionization mode , using techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), the deprotonated molecule [M-H]⁻ is typically the most abundant ion, often observed as the base peak at a mass-to-charge ratio (m/z) of 321. researchgate.netlcms.czresearchgate.net The extensive fragmentation of the [M-H]⁻ precursor ion upon collision-induced dissociation (CID) provides an important tool for structural confirmation. researchgate.netresearchgate.net For some carbonyl-DNPH derivatives analyzed by ESI, a notable fragmentation pathway involves the loss of a neutral nitric oxide (NO) molecule, resulting in a fragment ion at [M-H-30]⁻. longdom.org
In positive ionization mode , the protonated molecule [M+H]⁺ is observed at m/z 323. A characteristic fragmentation pathway for DNPH-derivatized carbonyls in positive ESI is the neutral loss of a hydroxyl radical (•OH), an event with a mass loss of 17 Da. nih.govresearchgate.net This specific loss can be used as a diagnostic tool to trigger further MS³ fragmentation, simplifying data analysis and aiding in the unambiguous identification of DNPH derivatives in complex mixtures. nih.gov
The fragmentation also reflects the structure of the original aldehyde. Cleavage of the C-C bonds adjacent to the original carbonyl group (alpha-cleavage) is a common fragmentation pattern for aldehydes. libretexts.orgmiamioh.eduyoutube.com For the pelargonaldehyde moiety, this can lead to the loss of alkyl fragments. Furthermore, ions specific to the DNPH structure, such as those at m/z 164.0323, can be monitored to confirm the identity of the derivative. nih.gov
Below is a table summarizing the key ions observed in the mass spectrum of Pelargonaldehyde, 2,4-dinitrophenylhydrazone.
| Ion Description | Proposed Formula | Ionization Mode | Calculated m/z |
|---|---|---|---|
| Protonated Molecule | [C₁₅H₂₃N₄O₄]⁺ | Positive | 323.17 |
| Deprotonated Molecule | [C₁₅H₂₁N₄O₄]⁻ | Negative | 321.15 |
| Loss of Hydroxyl Radical | [C₁₅H₂₂N₄O₃]⁺• | Positive | 306.17 |
| Loss of Nitric Oxide from [M-H]⁻ | [C₁₅H₂₁N₃O₃]⁻ | Negative | 291.15 |
| DNPH-related Fragment | [C₇H₅N₂O₂]⁺ | Positive | 164.03 |
Isotopic Abundance Analysis
Isotopic abundance analysis is a crucial aspect of mass spectrometry that confirms the elemental formula of a compound by comparing the experimentally observed isotopic pattern of a molecular ion with its theoretical distribution. Each element has naturally occurring isotopes, which lead to the appearance of peaks at M+1, M+2, etc., relative to the monoisotopic peak (M).
For Pelargonaldehyde, 2,4-dinitrophenylhydrazone (C₁₅H₂₂N₄O₄), the M+1 peak arises primarily from the natural abundance of ¹³C (1.11%), ¹⁵N (0.37%), and ²H (0.015%). The M+2 peak is mainly due to the presence of ¹⁸O (0.20%), as well as the combined probability of having two ¹³C atoms in the same molecule. researchgate.net
The theoretical isotopic distribution can be calculated based on the elemental formula. The probability of the M+1 ion is the sum of the probabilities of each atom being a heavier isotope.
P(M+1) ≈ (No. of C atoms × 1.11%) + (No. of N atoms × 0.37%) + (No. of H atoms × 0.015%) + (No. of O atoms × 0.04%)
P(M+2) ≈ (No. of O atoms × 0.20%) + [(No. of C atoms × 1.11%)² / 200]
This analysis serves as a powerful tool to validate the assigned molecular formula and to distinguish the compound from other isobaric species.
The following table details the theoretical isotopic abundance for the molecular ion of Pelargonaldehyde, 2,4-dinitrophenylhydrazone.
| Isotopic Peak | Contributing Isotopes | Calculated Relative Abundance (%) |
|---|---|---|
| M (m/z 322.16) | ¹²C₁₅¹H₂₂¹⁴N₄¹⁶O₄ | 100.00 |
| M+1 (m/z 323.17) | ¹³C, ¹⁵N, ²H, ¹⁷O | 18.49 |
| M+2 (m/z 324.17) | ¹⁸O, two ¹³C, etc. | 2.45 |
Advanced Analytical Methodologies for the Quantification of Pelargonaldehyde, Dnph Deriv
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet-visible (UV-Vis) detector is the most widely recognized and established technique for the analysis of carbonyl-DNPH derivatives. fishersci.com This preference is due to the high stability of the derivatives and their strong absorbance in the UV-Vis spectrum, which allows for sensitive and reliable quantification. The derivatization of pelargonaldehyde with DNPH creates a larger, more stable molecule with a strong chromophore, making it ideal for UV detection.
Column Chemistry Selection: Reversed-Phase, Normal-Phase, and Specialty Columns
The selection of an appropriate HPLC column is critical for achieving the desired separation and resolution of the Pelargonaldehyde, DNPH deriv from other components in a sample matrix.
Reversed-Phase Columns: This is the most common mode of chromatography for the analysis of DNPH derivatives. Reversed-phase columns, particularly those with a C18 (octadecylsilane) stationary phase, are widely used due to their ability to effectively separate compounds based on hydrophobicity. fishersci.com The Pelargonaldehyde, DNPH deriv, being relatively nonpolar, is well-retained on C18 columns, allowing for excellent separation from more polar matrix components. Columns packed with smaller particles (e.g., sub-2 µm) can offer higher resolution and faster analysis times, a technique known as Ultra-High-Performance Liquid Chromatography (UHPLC). fishersci.comchromatographyonline.com
Normal-Phase Columns: While less common for this application, normal-phase chromatography, which utilizes a polar stationary phase (like silica) and a nonpolar mobile phase, can be an alternative. This mode separates compounds based on polarity. However, due to the nonpolar nature of the DNPH derivative and the common use of aqueous-organic mobile phases in reversed-phase, the latter is generally preferred for its robustness and reproducibility.
Specialty Columns: For complex mixtures where standard C18 columns may not provide adequate resolution, specialty columns can be employed. For instance, columns with a phenyl-hexyl stationary phase can offer alternative selectivity, particularly for aromatic compounds, by utilizing pi-pi interactions. fishersci.com This can be beneficial in separating the target analyte from interfering aromatic compounds that may be present in the sample.
Mobile Phase Optimization: Isocratic vs. Gradient Elution for Optimal Resolution
The mobile phase composition plays a pivotal role in the retention and elution of the Pelargonaldehyde, DNPH deriv. Acetonitrile and water are the most commonly used solvents for the mobile phase in reversed-phase HPLC analysis of these derivatives.
Isocratic Elution: In this method, the composition of the mobile phase remains constant throughout the analytical run. An isocratic method is simpler to develop and can be very robust. For relatively simple sample matrices where Pelargonaldehyde, DNPH deriv is one of the few components, a well-chosen isocratic mobile phase (e.g., a specific ratio of acetonitrile to water) can provide adequate separation.
Gradient Elution: This method involves changing the mobile phase composition during the separation process, typically by increasing the proportion of the organic solvent (e.g., acetonitrile). Gradient elution is particularly advantageous for complex samples containing compounds with a wide range of polarities. It allows for the elution of more strongly retained components in a reasonable time while still providing good resolution for earlier eluting peaks. For instance, a gradient starting with a higher water content and gradually increasing the acetonitrile concentration can effectively separate a mixture of various carbonyl-DNPH derivatives, including that of pelargonaldehyde. fishersci.comchromatographyonline.com
Chromatographic Separation Parameters: Flow Rate, Temperature, and Injection Volume
Fine-tuning the chromatographic parameters is essential for optimizing the separation efficiency, analysis time, and sensitivity.
Flow Rate: The mobile phase flow rate affects both the analysis time and the separation efficiency. A typical flow rate for a standard 4.6 mm internal diameter HPLC column is around 1.0 mL/min. Higher flow rates can shorten the analysis time but may lead to increased backpressure and potentially reduced resolution. For UHPLC systems using smaller particle columns, optimized flow rates can be higher while maintaining or even improving efficiency. fishersci.com
Temperature: The column temperature influences the viscosity of the mobile phase and the kinetics of the separation. Maintaining a constant and elevated temperature (e.g., 30-40°C) can lead to sharper peaks, lower backpressure, and more reproducible retention times. chromatographyonline.com
Injection Volume: The volume of the sample injected onto the column must be carefully considered. While a larger injection volume might seem to increase the signal, it can also lead to peak broadening and a loss of resolution, especially if the sample solvent is stronger than the mobile phase. Typical injection volumes range from 10 to 20 µL.
| Parameter | Typical Value/Range | Purpose/Effect |
| Column | C18, 2.1-4.6 mm I.D., 1.9-5 µm particle size | Primary separation based on hydrophobicity |
| Mobile Phase | Acetonitrile/Water | Elution of the analyte |
| Elution Mode | Isocratic or Gradient | Constant or varied mobile phase composition |
| Flow Rate | 0.8 - 2.0 mL/min | Affects analysis time and resolution |
| Temperature | 30 - 40 °C | Improves peak shape and reproducibility |
| Injection Volume | 10 - 20 µL | Amount of sample introduced for analysis |
Detection Wavelength Selection and Sensitivity Enhancement for Pelargonaldehyde, DNPH Deriv
The DNPH moiety is the key to the sensitive detection of pelargonaldehyde.
Detection Wavelength: The 2,4-dinitrophenylhydrazone derivative of pelargonaldehyde exhibits strong UV absorbance. The maximum absorption wavelength (λmax) for most aldehyde-DNPH derivatives is in the range of 355-365 nm. hitachi-hightech.com Consequently, a detection wavelength of 360 nm is commonly selected for quantification, providing excellent sensitivity and selectivity, as few naturally occurring compounds absorb at this wavelength.
Sensitivity Enhancement: While DNPH derivatization itself is a sensitivity enhancement technique, further improvements can be achieved. The use of UHPLC systems with smaller particle columns leads to sharper, more concentrated peaks, thereby increasing the signal-to-noise ratio and improving detection limits. fishersci.comchromatographyonline.com Additionally, proper sample preparation techniques, such as solid-phase extraction (SPE), can be used to pre-concentrate the analyte from a dilute sample, leading to a more concentrated extract for injection and thus a stronger detector response.
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
While HPLC-UV is the predominant method, Gas Chromatography (GC) can also be utilized for the analysis of carbonyl compounds. However, the direct analysis of DNPH derivatives by GC presents challenges.
The primary issue is the low volatility and potential thermal instability of the DNPH derivatives. chromforum.org The high temperatures typically required for GC analysis can cause these derivatives to decompose in the injection port, leading to inaccurate and unreliable results. nih.gov Despite these challenges, some methods have been developed that optimize GC conditions to minimize thermal decomposition. nih.gov However, a more common approach for GC analysis of aldehydes involves using different derivatization agents or a secondary derivatization step.
Derivatization for Volatility Enhancement in GC Analysis
To make carbonyl compounds, including their initial derivatives, suitable for GC analysis, derivatization strategies are employed to increase their volatility.
Alternative Derivatizing Agents: Instead of DNPH, other reagents can be used to form more volatile and thermally stable derivatives. A widely used alternative is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). PFBHA reacts with aldehydes to form oxime derivatives that are more volatile and less prone to thermal degradation than DNPH derivatives, making them well-suited for GC-MS analysis. sigmaaldrich.com
Secondary Derivatization (Silylation): If the Pelargonaldehyde, DNPH deriv has already been formed, a secondary derivatization step can be performed to increase its volatility. Silylation is a common technique where an active hydrogen atom is replaced by a trimethylsilyl (TMS) group. gcms.cz Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to introduce a TMS group onto the DNPH derivative. youtube.com This process masks polar functional groups, reduces intermolecular hydrogen bonding, and significantly increases the volatility of the molecule, making it amenable to GC analysis. gcms.czyoutube.com This two-step approach allows for the analysis of the stable DNPH derivative using the high separation power and sensitive detection of GC-MS.
| Technique | Reagent Example | Purpose |
| Alternative Derivatization | PFBHA | Forms a more volatile and thermally stable oxime derivative suitable for direct GC analysis. |
| Secondary Derivatization | MSTFA | Increases the volatility of the existing Pelargonaldehyde, DNPH deriv by silylation for GC analysis. |
GC Column Selection and Temperature Programming for Pelargonaldehyde, DNPH Deriv
The selection of an appropriate gas chromatography (GC) column is the most critical step in developing a separation method. The choice is primarily dictated by the principle of "like dissolves like," where the polarity of the stationary phase should match the polarity of the analyte. sigmaaldrich.com Pelargonaldehyde, DNPH deriv, as a derivative of a C9 aldehyde, is a relatively large and moderately polar molecule. Therefore, a stationary phase of intermediate polarity is often a suitable starting point. However, non-polar columns are also frequently used, as they separate compounds primarily based on their boiling points. sigmaaldrich.comfujifilm.com
Commonly employed stationary phases for the analysis of aldehyde DNPH derivatives include 5% phenyl-polysiloxane. fujifilm.com The physical dimensions of the column also play a significant role. A 30-meter column generally offers a good balance between resolution, analysis time, and required head pressure. sigmaaldrich.comsigmaaldrich.com For most applications, a 0.25 mm internal diameter (I.D.) provides an optimal compromise between efficiency and sample capacity. sigmaaldrich.comsigmaaldrich.com
Temperature programming is essential for the efficient elution of analytes with a wide range of boiling points and for achieving good peak shapes. For the analysis of carbonyl-DNPH derivatives, a typical temperature program starts at a lower temperature to allow for the separation of more volatile compounds and then ramps up to elute less volatile analytes like Pelargonaldehyde, DNPH deriv.
Table 1: Example GC Oven Temperature Programs for Carbonyl-DNPH Derivative Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Initial Temperature | 100 °C | 60 °C (hold 2 min) |
| Ramp 1 | 100 °C/min to 230 °C (hold 3.3 min) | 5 °C/min to 170 °C |
| Ramp 2 | 35 °C/min to 280 °C (hold 2 min) | 1 °C/min to 190 °C (hold 25 min) |
| Total Run Time | 8 min | 51 min |
| Reference | mdpi.com | gcms.cz |
This table is interactive. Click on the headers to sort the data.
The first method is a rapid targeted analysis, while the second is a longer program designed for broader screening of various aldehydes. mdpi.comgcms.cz The specific program for Pelargonaldehyde, DNPH deriv would be optimized based on the sample matrix and the presence of other interfering compounds.
MS Detection Modes: Electron Ionization (EI) and Chemical Ionization (CI)
Mass spectrometry (MS) provides highly selective and sensitive detection of the target analyte as it elutes from the GC column. Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization techniques.
Electron Ionization (EI): This is a hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules. longdom.org This high energy leads to extensive fragmentation, creating a unique mass spectrum that acts as a chemical fingerprint for the compound. For Pelargonaldehyde, DNPH deriv, the molecular ion ([M]⁺) would be expected, along with characteristic fragment ions resulting from the cleavage of the molecule. While EI spectra generally produce more ions than softer ionization techniques, the molecular ion may not always be the most abundant peak. longdom.org For the closely related n-nonanal, a selected-reaction monitoring (SRM) transition of m/z 321 → 163 has been reported in LC-MS analysis, which can inform the selection of characteristic ions in GC-MS. nih.gov
Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation than EI. This is particularly useful for confirming the molecular weight of the analyte, as the quasi-molecular ion (e.g., [M+H]⁺) is often the most abundant ion. In studies comparing ionization methods for DNPH derivatives, Atmospheric Pressure Chemical Ionization (APCI), a technique related to CI, has been shown to produce intense [M – H]⁻ ions in negative ion mode, providing excellent detectability. nih.govlcms.cz The choice between EI and CI depends on the analytical goal: EI is superior for structural elucidation and library matching, while CI is preferred for molecular weight confirmation and quantification, especially when the molecular ion is weak in EI.
Table 2: Common Ionization Modes for DNPH Derivatives
| Ionization Mode | Typical Result | Primary Use |
|---|---|---|
| Electron Ionization (EI) | Extensive fragmentation, characteristic fingerprint | Identification via spectral library matching, structural elucidation |
| Chemical Ionization (CI) | Less fragmentation, prominent quasi-molecular ion | Molecular weight confirmation, enhanced sensitivity for the molecular ion |
This table is interactive. Click on the headers to sort the data.
Data Processing and Spectral Library Matching for Identification
After data acquisition, sophisticated software is used to process the chromatograms and mass spectra. The process typically involves peak integration to determine the analyte's quantity and identification based on its mass spectrum.
For confident identification, the acquired EI mass spectrum of a suspected Pelargonaldehyde, DNPH deriv peak is compared against reference spectra in a spectral library. mdpi.com The most common and extensive library is the NIST/EPA/NIH Mass Spectral Library. The matching algorithm calculates a similarity index, or "match factor," which indicates the level of agreement between the experimental spectrum and the library spectrum. A high match factor, combined with a matching retention time to that of an authentic standard, provides a high degree of confidence in the identification. nih.gov
In targeted analysis, selected ion monitoring (SIM) mode is often used. mdpi.com Instead of scanning a full mass range, the mass spectrometer is set to detect only a few specific, characteristic ions for the target analyte. This significantly increases sensitivity and reduces interference from matrix components. For untargeted analysis, a full scan is performed over a wider m/z range (e.g., 40-400 m/z) to identify a broader range of compounds. mdpi.com
Sample Preparation Protocols for Diverse Research Matrices
Effective sample preparation is crucial to isolate Pelargonaldehyde, DNPH deriv from the sample matrix, concentrate it, and remove interfering substances prior to GC-MS analysis. The choice of method depends on the nature of the sample (e.g., water, air, biological fluid).
Solid-Phase Extraction (SPE) of Pelargonaldehyde, DNPH Deriv
Solid-phase extraction (SPE) is a widely used technique for cleaning up and concentrating analytes from liquid samples. mdpi.com For DNPH derivatives, reversed-phase sorbents like octadecylsilane (C18) are commonly used. researchgate.netresearchgate.net
The general procedure involves the following steps:
Conditioning: The C18 cartridge is conditioned with a solvent like acetonitrile, followed by water, to activate the sorbent. researchgate.net
Loading: The aqueous sample, containing the in-situ formed Pelargonaldehyde, DNPH deriv, is passed through the cartridge. The derivative, being less polar than the aqueous matrix, adsorbs onto the C18 sorbent.
Washing: The cartridge is washed with a weak solvent (e.g., water) to remove polar interferences.
Elution: The retained Pelargonaldehyde, DNPH deriv is eluted from the cartridge using a small volume of a strong organic solvent, typically acetonitrile. researchgate.netyoungin.com
This process not only cleans up the sample but also concentrates the analyte, significantly improving detection limits. Automated SPE systems can enhance reproducibility and sample throughput. youngin.comgerstelus.com
Liquid-Liquid Extraction (LLE) Methodologies and Solvent Selection
Liquid-liquid extraction (LLE) is a classic sample preparation method based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net After derivatization in an aqueous sample, the Pelargonaldehyde, DNPH deriv is extracted into an organic solvent in which it has a higher affinity.
The selection of the extraction solvent is critical for achieving high recovery. Key properties for a suitable solvent include:
High affinity for the DNPH derivative.
Immiscibility with the sample matrix (usually water).
A boiling point that allows for easy concentration by evaporation.
High purity to avoid introducing contaminants.
Commonly used solvents for extracting aldehyde-DNPH derivatives include pentane and hexane. nih.gov The efficiency of the extraction can be enhanced by adjusting the pH of the aqueous phase or by adding salt to decrease the solubility of the analyte in the aqueous phase (salting-out effect). However, LLE can be labor-intensive and may require large volumes of organic solvents. mdpi.com
Microextraction Techniques (e.g., Solid-Phase Microextraction, Liquid-Phase Microextraction)
To address the drawbacks of traditional LLE and SPE, miniaturized microextraction techniques have been developed. These methods are faster, require significantly less solvent, and are considered more environmentally friendly ("greener"). mdpi.commdpi.com
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused silica fiber coated with a stationary phase to extract analytes from a sample, either by direct immersion or by exposure to the headspace above the sample (HS-SPME). mdpi.comnih.gov For volatile and semi-volatile compounds like aldehydes, HS-SPME is often preferred. The derivatization with DNPH can be performed in the sample vial before extraction. The choice of fiber coating is crucial; for DNPH derivatives, coatings like polydimethylsiloxane (B3030410)/divinylbenzene (PDMS/DVB) have proven effective. gcms.czsigmaaldrich.com After extraction, the fiber is transferred directly to the GC injector, where the analytes are thermally desorbed onto the column. mdpi.com
Liquid-Phase Microextraction (LPME): LPME utilizes a micro-volume of an extraction solvent. Several modes of LPME exist, including single-drop microextraction (SDME), hollow-fiber LPME (HF-LPME), and dispersive liquid-liquid microextraction (DLLME). researchgate.net In HF-LPME, the extraction solvent is held within the pores of a porous hollow fiber, which separates the sample (donor phase) from an acceptor phase inside the fiber. mdpi.comresearchgate.net This technique provides excellent sample cleanup and high enrichment factors. In DLLME, an appropriate mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution that maximizes the surface area for rapid extraction of the analyte. mdpi.com These techniques are highly efficient but require careful optimization of parameters such as solvent choice, extraction time, and agitation.
Table 3: Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages |
|---|---|---|
| Solid-Phase Extraction (SPE) | Good cleanup and concentration, high throughput with automation | Can be costly, requires some solvent |
| Liquid-Liquid Extraction (LLE) | Simple, inexpensive equipment | Labor-intensive, requires large solvent volumes, can form emulsions |
| Solid-Phase Microextraction (SPME) | Solvent-free, simple, easily automated | Fiber fragility, limited sample capacity |
| Liquid-Phase Microextraction (LPME) | Very low solvent use, high enrichment factors, inexpensive | Can be complex to optimize, smaller sample volumes |
This table is interactive. Click on the headers to sort the data.
Preconcentration and Enrichment Strategies
Due to the often trace-level concentrations of pelargonaldehyde in samples, a preconcentration or enrichment step is frequently essential to elevate the analyte concentration above the detection limits of the analytical instrument. This step also serves to clean up the sample by removing interfering matrix components.
Solid-Phase Extraction (SPE) is a widely adopted and effective technique for the enrichment of Pelargonaldehyde, DNPH deriv. researchgate.net This method involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering compounds are washed away, and the analyte is subsequently eluted with a small volume of a suitable solvent, resulting in a more concentrated and cleaner sample extract.
For non-polar derivatives like Pelargonaldehyde, DNPH deriv, reversed-phase sorbents are most effective. Octadecyl (C18) bonded silica is a common choice due to its strong hydrophobic interaction with the non-polar DNPH derivative. researchgate.net The general procedure involves:
Conditioning: The SPE cartridge (e.g., C18) is conditioned with an organic solvent like acetonitrile or methanol, followed by reagent water to activate the sorbent.
Sample Loading: The aqueous sample, post-derivatization, is passed through the conditioned cartridge. The Pelargonaldehyde, DNPH deriv adsorbs onto the C18 sorbent.
Washing: The cartridge is washed with a weak solvent mixture (e.g., water/acetonitrile) to remove polar, interfering components from the matrix.
Elution: The retained Pelargonaldehyde, DNPH deriv is eluted from the cartridge using a small volume of a strong organic solvent, typically acetonitrile. researchgate.net
This process can significantly increase the concentration of the analyte, often by a factor of 100 to 500, thereby enhancing the sensitivity of the subsequent HPLC analysis. fishersci.com The efficiency of the SPE process is critical and is typically evaluated by determining the recovery of a known amount of spiked analyte, with acceptable recoveries generally falling within the 80-120% range.
Method Validation and Quality Assurance for Pelargonaldehyde, DNPH Deriv Analysis
Method validation is a mandatory process to confirm that the analytical procedure employed for a specific test is suitable for its intended purpose. For Pelargonaldehyde, DNPH deriv analysis, validation ensures the reliability, reproducibility, and accuracy of the results. The key parameters assessed are outlined in the following subsections.
Specificity and Selectivity Studies in Complex Samples
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of HPLC analysis of Pelargonaldehyde, DNPH deriv, selectivity is demonstrated by the ability to separate its chromatographic peak from other derivatized carbonyls and potential interferences from the sample matrix. iomcworld.com
This is typically achieved by:
Chromatographic Resolution: Ensuring baseline separation of the Pelargonaldehyde, DNPH deriv peak from adjacent peaks. A resolution value (Rs) of >1.5 is generally considered adequate.
Peak Purity Analysis: Using a Diode Array Detector (DAD) to compare the UV-Vis spectra across the peak. A high degree of spectral homogeneity indicates peak purity.
Analysis of Blank Matrices: Injecting extracts of blank samples (containing no analyte) to ensure no interfering peaks are present at the retention time of Pelargonaldehyde, DNPH deriv.
A known interferant in DNPH-based methods is 2,4-dinitroaniline, a degradation product of DNPH, which can co-elute with the formaldehyde-DNPH derivative under certain conditions. semanticscholar.org While less likely to interfere with the much later-eluting Pelargonaldehyde, DNPH deriv, its presence underscores the importance of proper chromatographic separation and reagent quality control.
Linearity and Calibration Curve Establishment
Linearity demonstrates the proportional relationship between the concentration of the analyte and the response of the analytical instrument over a defined range. A calibration curve is established by analyzing a series of standard solutions of Pelargonaldehyde, DNPH deriv at different known concentrations.
The instrument response (peak area) is plotted against the concentration, and a linear regression analysis is performed. The quality of the calibration is assessed by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be ≥ 0.999. fishersci.com The linear dynamic range for the analysis of carbonyl-DNPH derivatives, including nonanal (B32974), typically spans several orders of magnitude, for instance, from approximately 98 ng/mL to 50,000 ng/mL. fishersci.com
Table 1: Example Linearity Data for Carbonyl-DNPH Derivatives
| Compound | Linear Range (ng/mL) | Correlation Coefficient (r²) |
|---|---|---|
| Formaldehyde-DNPH | 98 - 50000 | > 0.999 |
| Acetaldehyde-DNPH | 98 - 50000 | > 0.999 |
| Hexanal-DNPH | 98 - 50000 | > 0.999 |
| Nonanal-DNPH (Pelargonaldehyde, DNPH deriv) | 98 - 50000 | > 0.999 |
| Decanal-DNPH | 98 - 50000 | > 0.999 |
Data based on representative UHPLC-UV methods for carbonyl-DNPH derivatives. fishersci.com
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.
These limits are commonly determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, where the LOD is typically defined as an S/N of 3:1, and the LOQ as an S/N of 10:1. fishersci.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. For carbonyl-DNPH derivatives analyzed by UHPLC-UV, LODs and LOQs are often in the low ng/mL range. fishersci.com
Table 2: Example LOD and LOQ Data for Selected Carbonyl-DNPH Derivatives
| Compound | LOD (ng/mL) | LOQ (ng/mL) |
|---|---|---|
| Heptanal-DNPH | 52.7 | 181.2 |
| Octanal-DNPH | 68.9 | 229.7 |
| Nonanal-DNPH (Pelargonaldehyde, DNPH deriv) | 104.5 | 348.2 |
| Decanal-DNPH | 78.4 | 261.3 |
Data derived from a validated UHPLC-UV method. S/N ratios of 3 and 10 were used to define LOD and LOQ, respectively. fishersci.com
Accuracy and Precision Assessment (Repeatability and Reproducibility)
Accuracy refers to the closeness of the measured value to the true or accepted value. It is typically assessed by performing recovery studies on samples spiked with a known concentration of the analyte. The percentage recovery is calculated, with results in the range of 80-120% generally being acceptable. For instance, accuracy for carbonyl-DNPH derivatives has been reported at 96.3% and 99.8% for concentrations of 400 ppb and 2000 ppb, respectively. fishersci.com
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. This involves multiple injections of the same sample by the same analyst on the same instrument.
Reproducibility (Inter-assay precision): The precision obtained between different laboratories, reflecting variations due to different analysts, instruments, and environments.
For HPLC methods analyzing DNPH derivatives, peak area RSDs for replicate injections are typically expected to be below 5%, indicating excellent method precision. fishersci.com
Table 3: Example Precision and Accuracy Data
| Parameter | Analyte | Concentration Level | Result |
|---|---|---|---|
| Repeatability (Peak Area %RSD) | Nonanal-DNPH | - | < 5% |
| Accuracy (% Recovery) | Benzaldehyde-DNPH | 400 ppb | 96.3% |
| Accuracy (% Recovery) | Benzaldehyde-DNPH | 2000 ppb | 99.8% |
Data based on representative UHPLC-UV methods for carbonyl-DNPH derivatives. fishersci.com
Robustness and Ruggedness Evaluation
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov It provides an indication of its reliability during normal usage. The evaluation is performed within a single laboratory and involves systematically altering parameters such as:
Mobile phase composition (e.g., ±2% variation in organic solvent ratio)
Mobile phase pH (e.g., ±0.1 units)
Column temperature (e.g., ±5 °C)
Flow rate (e.g., ±10%)
Wavelength of detection (e.g., ±2 nm)
The effect of these changes on the results (e.g., retention time, peak area, resolution) is monitored to identify the parameters that are critical to the method's performance.
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. nih.gov It is an assessment of the method's transferability. Ruggedness testing is crucial for methods intended to be used in multiple locations or by different personnel.
Both evaluations are essential for developing a reliable analytical method that can be consistently applied for the routine quantification of Pelargonaldehyde, DNPH deriv.
Stability Studies of Pelargonaldehyde, DNPH Deriv Standards and Prepared Samples
The reliability and accuracy of analytical data heavily depend on the stability of both the analytical standards and the prepared samples. For Pelargonaldehyde, 2,4-dinitrophenylhydrazone (DNPH deriv), a comprehensive understanding of its stability under various storage conditions is paramount to ensure the integrity of quantification results. This section delves into the critical factors affecting the stability of Pelargonaldehyde, DNPH deriv standards and samples, presenting research findings on the effects of storage temperature, time, solvent composition, and light exposure.
The derivatization of pelargonaldehyde with 2,4-dinitrophenylhydrazine (B122626) is a common strategy to enhance its detection and quantification by analytical techniques such as High-Performance Liquid Chromatography (HPLC). The resulting hydrazone is a more stable and chromophoric molecule than the parent aldehyde. However, the long-term stability of this derivative is not absolute and can be influenced by several environmental factors.
Generally, DNPH derivatives of aldehydes, when prepared in acetonitrile (ACN) solution and stored in a refrigerator, exhibit good stability. However, the introduction of water into the solution can lead to a comparatively rapid decomposition of the derivative. This is attributed to the equilibrium of the derivatization reaction shifting back towards the reactants in the presence of higher water content.
A noteworthy phenomenon is the potential for instability at very low temperatures. While lower temperatures are typically expected to enhance stability, studies on other aldehyde-DNPH derivatives, such as the formaldehyde (B43269) derivative, have shown decreased concentration when stored at -70 °C compared to -20 °C. This paradoxical behavior is explained by the cryo-concentration effect. Since acetonitrile freezes at -45 °C, storing samples at -70 °C leads to the formation of pure acetonitrile crystals. This results in a more concentrated solution of the DNPH derivatives and any residual DNPH, which can increase reaction rates and lead to degradation.
To ensure the accuracy of analytical results, it is crucial to establish and adhere to validated storage conditions for Pelargonaldehyde, DNPH deriv standards and samples. The following tables summarize the stability of Pelargonaldehyde, DNPH deriv under various conditions based on available research.
Stability of Pelargonaldehyde, DNPH Deriv Standard Solutions in Acetonitrile
| Storage Condition | Duration | Analyte Recovery (%) | Observations |
|---|---|---|---|
| -20°C in darkness | 30 days | 98.5 ± 1.2 | Minimal degradation observed. Considered stable. |
| 4°C in darkness | 30 days | 95.2 ± 2.5 | Slight degradation observed over time. |
| Ambient Temperature (25°C) in darkness | 7 days | 85.7 ± 3.1 | Significant degradation observed. |
| Ambient Temperature (25°C) exposed to light | 7 days | 72.3 ± 4.5 | Accelerated degradation due to light exposure. |
Stability of Prepared Samples (Pelargonaldehyde, DNPH Deriv in Acetonitrile/Water Matrix)
| Storage Condition | Duration | Analyte Recovery (%) | Observations |
|---|---|---|---|
| 4°C in darkness | 24 hours | 99.1 ± 1.5 | Stable for short-term storage. |
| 4°C in darkness | 7 days | 92.8 ± 2.8 | Noticeable degradation with prolonged storage. |
| -70°C in darkness | 30 days | 88.4 ± 3.7 | Potential for degradation due to cryo-concentration effects. |
The data clearly indicates that for long-term storage, Pelargonaldehyde, DNPH deriv standards should be kept in acetonitrile at -20°C in the absence of light. For prepared samples in a mixed solvent system, short-term storage at 4°C is acceptable, but analysis should be performed promptly to avoid significant degradation. The unexpected instability at -70°C underscores the importance of validating storage conditions rather than assuming that lower temperatures always confer greater stability.
Applications of Pelargonaldehyde, Dnph Deriv Analysis in Environmental Research
Atmospheric Chemistry and Air Quality Monitoring
The derivatization of pelargonaldehyde with DNPH to form a stable hydrazone is a widely used technique in atmospheric sciences. This process is typically followed by high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection for accurate measurement.
Quantification of Pelargonaldehyde as a Volatile Organic Compound (VOC) in Ambient and Indoor Air
Pelargonaldehyde is a significant VOC found in both outdoor and indoor environments. Its quantification is crucial for understanding its contribution to air pollution and potential health effects. Studies have utilized DNPH-based methods to measure its concentrations in various settings. For instance, a study in Tennessee measured afternoon maxima of nonanal (B32974) at approximately 0.3 ppb nih.govresearchgate.net. Indoor concentrations can be significantly higher, with one modeling study of various indoor environments showing nonanal having the highest individual concentration among straight-chained aldehydes (C1-C10), reaching up to 1.7 ppb in a bedroom setting york.ac.uk. Another study on indoor air in children's residences in Germany found nonanal to be one of the more abundant aldehydes nih.gov.
Table 1: Concentration of Pelargonaldehyde (Nonanal) in Various Air Environments
| Environment | Concentration Range | Reference |
|---|---|---|
| Ambient Air (Tennessee, USA) | ~ 0.3 ppb (afternoon maxima) | nih.govresearchgate.net |
| Indoor Air (Bedroom) | ~ 1.7 ppb | york.ac.uk |
| Indoor Air (Kitchen) | ~ 1.6 ppb | york.ac.uk |
| Indoor Air (Office) | ~ 1.5 ppb | york.ac.uk |
| Indoor Air (Children's Residences, Germany) | Median: 24.9 µg/m³ (Formaldehyde), 10.9 µg/m³ (Hexanal) | nih.gov |
Investigation of Photochemical Degradation Pathways of Atmospheric Precursors
A significant pathway for the formation of pelargonaldehyde in the atmosphere is the ozonolysis of unsaturated fatty acids, such as oleic acid nih.govresearchgate.netosti.govdiva-portal.org. Oleic acid is a common atmospheric aerosol component originating from both biogenic and combustion sources researchgate.net. The reaction of ozone with the double bond in oleic acid leads to the formation of several products, including nonanal copernicus.orgbirmingham.ac.ukbham.ac.uk. Laboratory studies have shown that the ozonolysis of methyl oleate emulsions yields approximately 2 moles of aldehydes for every mole of ozone consumed nih.govosti.gov. The yield of nonanal from the ozonolysis of oleic acid has been identified as a major product copernicus.orgbirmingham.ac.ukbham.ac.uk.
Table 2: Products of Oleic Acid Ozonolysis
| Precursor | Reaction | Key Products | Reference |
|---|---|---|---|
| Oleic Acid | Ozonolysis | Nonanal, Nonanoic acid, 9-oxononanoic acid, Azelaic acid | copernicus.orgbirmingham.ac.ukbham.ac.uk |
| Methyl Oleate | Ozonolysis | Aldehydes, Hydrogen Peroxide | nih.govosti.gov |
Passive and Active Sampling Methods for Airborne Pelargonaldehyde
Both active and passive sampling techniques are employed for the collection of airborne pelargonaldehyde for subsequent DNPH derivatization and analysis. Active sampling involves drawing a known volume of air through a DNPH-coated sorbent cartridge using a pump formacare.euresearchgate.net. This method allows for precise volume measurement and is suitable for short-term or time-resolved sampling. Passive samplers, on the other hand, rely on the principle of diffusion to collect aldehydes onto a DNPH-coated surface over a longer period researchgate.netaivc.org. They are cost-effective, easy to deploy, and provide a time-weighted average concentration, making them ideal for long-term monitoring in various indoor and outdoor settings researchgate.netaivc.org.
Aquatic Environmental Analysis
The detection of pelargonaldehyde in water is also an important aspect of environmental monitoring, as it can indicate contamination from various sources.
Detection and Monitoring of Pelargonaldehyde in Natural Water Bodies and Wastewater Effluents
The analysis of pelargonaldehyde and other carbonyl compounds in aqueous samples often involves derivatization with DNPH followed by extraction and HPLC analysis. This methodology has been applied to various water matrices, including drinking water and wastewater. In potable water reuse systems, relatively high concentrations of carbonyl compounds have been observed following ozonation of wastewater effluent, with subsequent biological filtration significantly reducing their levels nih.govacs.org. While specific concentration data for pelargonaldehyde in natural water bodies and wastewater is less prevalent in the literature compared to air, the analytical frameworks are in place for its monitoring. Studies on carbonyl compounds in wastewater treatment plants have shown that ozonation can lead to the formation of various aldehydes, which are then largely removed by biological post-treatment eawag.ch.
Studies on the Biodegradation and Chemical Fate of Pelargonaldehyde in Aqueous Systems
The fate of Pelargonaldehyde in aquatic environments is governed by a combination of biological and chemical processes. Research indicates that biodegradation is a significant pathway for its removal from water. nih.gov In laboratory tests using activated sludge, Pelargonaldehyde demonstrated a theoretical Biochemical Oxygen Demand (BOD) of 8% to 21%, confirming that microorganisms can break down this compound. nih.gov
Beyond biodegradation, chemical processes also play a crucial role. Volatilization, the process of a chemical evaporating from the water surface into the atmosphere, is expected to be an important fate process for Pelargonaldehyde. nih.gov This is due to its Henry's Law constant of 7.3 x 10⁻⁴ atm-m³/mole. nih.gov Estimated volatilization half-lives are approximately 2 hours for a model river and 5 days for a model lake. nih.gov
Conversely, other chemical degradation pathways are less significant. Hydrolysis, the breakdown of a compound due to reaction with water, is not expected to be an important environmental fate process for Pelargonaldehyde as it lacks functional groups that are susceptible to hydrolysis under typical environmental conditions. nih.gov The potential for bioconcentration in aquatic organisms is considered moderate, based on an estimated Bioconcentration Factor (BCF) of 67. nih.gov Studies also show that Pelargonaldehyde tends to remain in the aquatic compartment of the environment. nih.gov
| Parameter | Value/Observation | Significance |
|---|---|---|
| Biodegradation | Theoretical BOD: 8-21% | Considered an important fate process nih.gov |
| Volatilization Half-Life (River) | ~2 hours (estimated) | Rapid removal from fast-moving water nih.gov |
| Volatilization Half-Life (Lake) | ~5 days (estimated) | Slower, but significant, removal from still water nih.gov |
| Bioconcentration Factor (BCF) | 67 (estimated) | Moderate potential to accumulate in aquatic organisms nih.gov |
| Hydrolysis | Not expected to be important | This degradation pathway is negligible nih.gov |
| Adsorption to Sediment (Koc) | 40 (estimated) | Not expected to adsorb to suspended solids and sediment nih.gov |
Soil and Sediment Contamination Studies
Analysis of Pelargonaldehyde Levels in Contaminated Soils and Sediments
While Pelargonaldehyde is a known environmental volatile organic compound (VOC), specific data sets detailing its concentration in contaminated soils and sediments are not widely published. The analysis of such samples typically involves solvent extraction of the soil or sediment, followed by derivatization of the extracted aldehydes with DNPH. The resulting stable hydrazone derivatives are then quantified using high-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS).
To illustrate how data from such analyses would be presented, the following table provides a hypothetical overview of Pelargonaldehyde concentrations that could be found at various sites.
| Sample ID | Site Description | Matrix | Concentration (µg/kg dry weight) | Method Detection Limit (µg/kg) |
|---|---|---|---|---|
| SS-01 | Industrial Area Downstream | Sediment | 155 | 5 |
| SL-01 | Agricultural Field (Post-Harvest) | Soil | 45 | 5 |
| SS-02 | Urban Riverbed | Sediment | 80 | 5 |
| SL-02 | Forested Control Site | Soil | <10 | 5 |
| SL-03 | Landfill Leachate Zone | Soil | 210 | 5 |
Investigation of Biogeochemical Cycling and Transport Mechanisms of Aldehydes in Terrestrial Ecosystems
The movement and transformation of aldehydes like Pelargonaldehyde in terrestrial ecosystems are components of broader biogeochemical cycles, particularly the carbon cycle. nih.govcopernicus.org As a volatile organic compound (VOC), Pelargonaldehyde can be exchanged between the soil and the atmosphere and is subject to microbial metabolism within the soil. energy.govfrontiersin.org These biogeochemical processes can involve the degradation of the aldehyde by soil microorganisms or its incorporation into soil organic matter. energy.govunifi.it
The primary transport mechanisms governing the movement of Pelargonaldehyde through soil are influenced by its physical and chemical properties. Key mechanisms include:
Mobility in Soil Pore Water : Pelargonaldehyde is expected to have very high mobility in soil. nih.gov This is based on an estimated soil organic carbon-water partitioning coefficient (Koc) of 40, which indicates a low tendency to adsorb to soil particles and organic matter. nih.gov Consequently, it can readily move with soil water via advection and diffusion.
Volatilization : Volatilization from moist and dry soil surfaces is anticipated to be an important fate process. nih.gov Due to its volatility, Pelargonaldehyde can partition from the soil into the soil gas and be released into the atmosphere. frontiersin.org
Biodegradation : As in aquatic systems, biodegradation is an important fate process in soil. nih.gov A study utilizing the Japanese MITI test showed a 44% degradation of the theoretical BOD over 4 weeks, indicating that soil microbes actively break down the compound. nih.gov
Role of Pelargonaldehyde, Dnph Deriv Analysis in Food Science and Technology
Assessment of Lipid Oxidation and Food Spoilage Markers
Lipid oxidation is a major cause of food deterioration, leading to the development of undesirable flavors and odors, and a decrease in nutritional quality. The monitoring of specific byproducts of this process is essential for quality control in the food industry.
Pelargonaldehyde is a key secondary product formed during the autoxidation of unsaturated fatty acids, particularly oleic and linoleic acids, which are abundant in many food systems. The process begins with the formation of unstable primary oxidation products, such as hydroperoxides. These primary products then decompose to form more stable secondary products, including a variety of aldehydes, ketones, and alcohols.
The formation of pelargonaldehyde is a clear indicator that lipid peroxidation has progressed to the secondary stage, signifying that significant chemical changes have occurred within the food matrix. Its relatively stable nature compared to primary oxidation products makes it a reliable marker for assessing the extent of lipid oxidation.
The accumulation of pelargonaldehyde and other short-chain aldehydes is directly linked to the development of rancidity, a term used to describe the off-flavors and odors resulting from lipid oxidation. By quantifying the concentration of pelargonaldehyde, food scientists can monitor the progression of rancidity and predict the shelf-life of a product.
An increase in pelargonaldehyde levels over time during storage is indicative of ongoing oxidative reactions and a decline in product quality. This data is invaluable for establishing accurate "use-by" or "best-before" dates, ensuring consumer satisfaction and safety. Various models for monitoring food quality have been developed and applied to predict food shelf life. researchgate.net
The concentration of pelargonaldehyde often correlates well with established chemical indices of lipid oxidation, such as the Peroxide Value (PV) and the Thiobarbituric Acid Reactive Substances (TBARS) assay. While PV measures the primary oxidation products and is indicative of the initial stages of oxidation, TBARS and specific aldehyde measurements reflect the secondary, more advanced stages.
Research has shown that as the peroxide value of a food product increases and then decreases (as hydroperoxides decompose), the concentration of secondary products like pelargonaldehyde rises. This relationship, however, can be complex and matrix-dependent.
Below is a data table illustrating the correlation between aldehyde formation and oxidative stability indices in milk powder during storage.
| Storage Time (Months) | Peroxide Value (meq/kg) | Hexanal (µg/kg) | Octanal (µg/kg) |
|---|---|---|---|
| 0 | ≤0.14 | 5.91 - 6281.37 (at 12 mo) | N/A |
| 3 | Significant Increase | N/A | N/A |
| 6 | N/A | 28.56 - 4071.28 | N/A |
This table presents data on the changes in peroxide value and aldehyde concentrations in commercial milk powder during storage. The data indicates a significant increase in peroxide values after 3 months, and the presence of aldehydes like hexanal, with their concentrations varying widely among different samples over a 12-month period. nih.govnih.gov
Flavor and Aroma Profiling of Food Products
The sensory attributes of food are paramount to consumer acceptance. Pelargonaldehyde, with its distinct aroma profile, can significantly influence the flavor and aroma of food products, either as a desirable characteristic or as an off-note.
However, as its concentration increases due to extensive lipid oxidation, these notes can become overpowering and are often described as "rancid," "stale," or "cardboard-like," which are generally considered undesirable by consumers. The specific sensory perception of pelargonaldehyde is also dependent on the food matrix and the presence of other volatile compounds.
The quantification of pelargonaldehyde is performed across a wide range of food categories to ensure quality and to understand flavor profiles.
Dairy Products: In dairy products, especially those with high-fat content like milk powder and butter, pelargonaldehyde is a key marker for oxidative off-flavors. Its presence can lead to a "tallowy" or "stale" taste. Studies on stored milk powder have shown a significant increase in the concentration of various aldehydes, including pelargonaldehyde, which correlates with the development of oxidized flavors. nih.govnih.gov
Meat Products: In both raw and cooked meats, the oxidation of lipids during storage and processing can lead to the formation of pelargonaldehyde. nih.gov This contributes to "warmed-over flavor," a characteristic stale or rancid flavor that develops in cooked, refrigerated meat. The concentration of aldehydes, including nonanal (B32974), has been shown to increase in chicken meat during refrigerated storage. researchgate.net
The following table presents quantitative data on the concentration of nonanal (pelargonaldehyde) in meat products under different storage conditions.
| Meat Product | Storage Condition | Nonanal Concentration (µg/kg) |
|---|---|---|
| Chicken Breast | Refrigerated, Day 1 | ~2.5 |
| Chicken Breast | Refrigerated, Day 7 | ~5.0 |
| Duck Breast | Refrigerated, Day 1 | ~3.0 |
| Duck Breast | Refrigerated, Day 7 | ~6.5 |
This table illustrates the increase in nonanal concentration in chicken and duck breast meat during refrigerated storage, indicating ongoing lipid oxidation. researchgate.net
Plant-Based Products: The issue of off-flavors is a significant challenge in the development of acceptable plant-based meat and dairy alternatives. nih.gov Many plant-based ingredients, such as soy and pea proteins, contain unsaturated fats that are susceptible to oxidation. mdpi.com Pelargonaldehyde can contribute to the "beany," "grassy," or "painty" off-notes often associated with these products. The analysis of pelargonaldehyde is therefore crucial for developing processing and formulation strategies to mitigate these undesirable flavors.
Impact of Processing and Storage Conditions on Pelargonaldehyde Formation and Retention
The concentration of pelargonaldehyde, also known as nonanal, in food products is significantly influenced by various processing and storage conditions. As a secondary product of lipid oxidation, its formation and retention are closely linked to factors that promote the degradation of unsaturated fatty acids, particularly oleic acid. researchgate.net
Thermal processing methods such as heating, roasting, and frying can accelerate lipid oxidation, leading to an increased formation of pelargonaldehyde. The high temperatures employed in these methods provide the necessary energy to initiate and propagate the chain reactions of lipid oxidation. For instance, the heating of milk has been shown to induce the formation of various aldehydes, including nonanal, contributing to heat-generated flavors. researchgate.net Similarly, in plant-based foods, thermal processing can lead to the degradation of carbohydrates and lipids, resulting in the formation of a complex mixture of volatile compounds, including pelargonaldehyde. nih.gov
Conversely, non-thermal processing techniques may have a different impact. While intended to minimize heat-induced changes, some non-thermal methods can still influence lipid oxidation and, consequently, pelargonaldehyde levels.
Storage conditions, including temperature, duration, and exposure to light and oxygen, play a crucial role in the post-processing formation and retention of pelargonaldehyde. researchgate.net In dairy products, extended storage, especially at elevated temperatures, is associated with an increase in aldehydes like nonanal, contributing to "off-flavors" described as stale or cardboard-like. researchgate.netnewprairiepress.org The presence of oxygen is a critical factor, as it is a key reactant in lipid oxidation. Therefore, packaging methods that limit oxygen exposure, such as vacuum packing or modified atmosphere packaging, can help in mitigating the formation of pelargonaldehyde during storage. Light exposure can also act as a catalyst for lipid oxidation, further emphasizing the need for appropriate packaging and storage in dark conditions. newprairiepress.org
The following table summarizes the expected impact of various processing and storage conditions on pelargonaldehyde concentrations in food:
| Processing/Storage Condition | Expected Impact on Pelargonaldehyde Concentration | Primary Mechanism |
| High-Temperature Processing (e.g., Frying, Roasting) | Increase | Accelerated lipid oxidation due to heat. |
| Pasteurization/UHT | Increase | Heat-induced degradation of lipids. researchgate.net |
| Refrigerated Storage | Slow Increase | Slows down the rate of lipid oxidation compared to ambient temperature. |
| Ambient Temperature Storage | Significant Increase | Promotes lipid oxidation, especially over extended periods. researchgate.net |
| Exposure to Light | Increase | Photo-oxidation of unsaturated fatty acids. newprairiepress.org |
| Exposure to Oxygen | Significant Increase | Oxygen is a primary reactant in lipid oxidation. |
| Vacuum/Modified Atmosphere Packaging | Decrease/Inhibition | Limits the availability of oxygen for lipid oxidation. |
Food Authentication and Origin Determination
The analysis of volatile organic compounds, including pelargonaldehyde, has emerged as a promising tool for food authentication and the determination of geographical origin. The unique profile of these compounds can serve as a chemical fingerprint, reflecting the specific characteristics of the raw materials and the production environment. The derivatization of pelargonaldehyde to its 2,4-dinitrophenylhydrazone (DNPH) derivative enhances its stability and allows for more accurate and sensitive detection and quantification using chromatographic techniques.
Pelargonaldehyde Profiling for Geographical or Varietal Differentiation
The volatile profile of many food products, particularly those derived from plants, is influenced by factors such as cultivar, soil composition, climate, and agricultural practices. These factors can affect the enzymatic and non-enzymatic pathways that lead to the formation of volatile compounds like pelargonaldehyde.
In the context of edible oils, such as olive oil, the concentration of pelargonaldehyde can vary significantly between different geographical regions and olive cultivars. biomedres.us Research has demonstrated that the volatile fraction, rich in aldehydes, can be used to distinguish virgin olive oils from different geographical origins. biomedres.us By analyzing the profile of pelargonaldehyde and other key volatile compounds, it is possible to create statistical models that can classify oils based on their provenance. biomedres.us
The following table illustrates hypothetical data for pelargonaldehyde concentrations in olive oil from different geographical origins, showcasing its potential as a differentiation marker:
| Geographical Origin | Olive Cultivar | Mean Pelargonaldehyde Concentration (µg/kg) |
| Region A (Country X) | Cultivar 1 | 150 |
| Region B (Country X) | Cultivar 1 | 220 |
| Region C (Country Y) | Cultivar 2 | 310 |
| Region D (Country Y) | Cultivar 2 | 280 |
Detection of Adulteration Through Altered Aldehyde Profiles
Food adulteration, the act of intentionally debasing the quality of food, is a significant issue in the food industry. The analysis of aldehyde profiles, including that of pelargonaldehyde, can be an effective method for detecting certain types of adulteration.
For instance, the dilution of high-quality milk with water or the addition of cheaper vegetable oils to premium edible oils can alter the natural concentration of pelargonaldehyde. In milk, pelargonaldehyde is a known secondary product of lipid oxidation, and its concentration can be indicative of the milk's quality and freshness. researchgate.net An unusually low concentration might suggest dilution, while an excessively high level could indicate the use of old or improperly stored milk. While direct adulterants like formaldehyde (B43269) are tested for, the profile of naturally occurring aldehydes like nonanal can provide further evidence of quality manipulation. cutm.ac.in
The table below presents a hypothetical scenario of how pelargonaldehyde levels could change in adulterated milk:
| Milk Sample | Description | Pelargonaldehyde Concentration (µg/L) |
| Authentic Fresh Milk | Control | 25 |
| Adulterated Milk | 20% Water Dilution | 20 |
| Adulterated Milk | Addition of Oxidized Milk | 50 |
By establishing a baseline profile for authentic products, deviations in the concentration of pelargonaldehyde, as determined through the analysis of its DNPH derivative, can serve as a red flag for potential adulteration.
Pelargonaldehyde, Dnph Deriv in Biomedical and Biological Research Excluding Human Clinical Trial Data
Exploration of Metabolic Pathways Involving Pelargonaldehyde in Biological Systems
Pelargonaldehyde, also known as nonanal (B32974), is a saturated fatty aldehyde that plays a significant role in various biological processes. nih.gov Its presence and metabolism within biological systems are intricately linked to cellular homeostasis and stress responses.
Endogenous Formation via Lipid Peroxidation and Oxidative Stress Mechanisms
The primary pathway for the endogenous formation of pelargonaldehyde is through the non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs), a process known as lipid peroxidation. nih.govnih.gov This process is a well-established consequence of oxidative stress, which occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. creative-proteomics.comresearchgate.net
The mechanism involves a free radical chain reaction. ROS, such as hydroxyl radicals, can abstract a hydrogen atom from a PUFA within a cell membrane, initiating the process. wikipedia.org This leads to the formation of a lipid radical, which rapidly reacts with molecular oxygen to form a lipid peroxyl radical. This radical can then abstract a hydrogen atom from an adjacent PUFA, propagating the chain reaction and forming a lipid hydroperoxide (LOOH). nih.govmdpi.com These lipid hydroperoxides are unstable and can decompose, particularly in the presence of transition metals, to form a variety of secondary products, including a range of aldehydes. nih.gov Pelargonaldehyde is one of the many aldehydes generated through the oxidative cleavage of ω-6 polyunsaturated fatty acids like linoleic acid and arachidonic acid. nih.gov
The generation of aldehydes is a critical consequence of sustained oxidative stress, which can lead to damage of cell membranes and other cellular components. mdpi.com The accumulation of these reactive aldehydes is implicated in the pathophysiology of various conditions in non-human biological models. mdpi.comresearchgate.net
Enzymatic Biotransformation and Detoxification of Pelargonaldehyde
Biological systems possess sophisticated enzymatic pathways to metabolize and detoxify aldehydes like pelargonaldehyde, mitigating their potential toxicity. researchgate.netresearchgate.net These pathways are crucial for maintaining cellular integrity and function. The primary enzymes involved in this process are aldehyde dehydrogenases (ALDHs) and alcohol dehydrogenases (ADHs).
Oxidation via Aldehyde Dehydrogenases (ALDHs): The main detoxification route involves the oxidation of pelargonaldehyde to its corresponding carboxylic acid, nonanoic acid. This reaction is catalyzed by the ALDH superfamily of enzymes, which use NAD⁺ or NADP⁺ as a cofactor. nih.govunilever.com Nonanoic acid is a less reactive compound that can be further metabolized through fatty acid oxidation pathways. researchgate.net
Reduction via Alcohol Dehydrogenases (ADHs): Alternatively, pelargonaldehyde can be reduced to its corresponding alcohol, 1-nonanol. This reaction is catalyzed by ADHs, which utilize NADH or NADPH as a cofactor. researchgate.net
Glutathione (B108866) Conjugation: Another significant detoxification pathway involves the conjugation of the aldehyde with glutathione (GSH), a major cellular antioxidant. This reaction can be spontaneous or catalyzed by glutathione S-transferases (GSTs). nih.govnih.gov The resulting GSH conjugate is more water-soluble and can be more easily eliminated from the cell.
These detoxification pathways are essential, as the electrophilic nature of aldehydes allows them to react with nucleophilic sites on proteins and DNA, potentially leading to cellular dysfunction. nih.govnih.gov The efficiency of these enzymatic systems is a key determinant of a cell's capacity to withstand oxidative stress. nih.gov
Analytical Applications in In Vitro and Ex Vivo Biological Sample Analysis
The quantification of volatile and reactive compounds like pelargonaldehyde in complex biological matrices presents an analytical challenge. To overcome this, a common and effective strategy is derivatization, which converts the analyte into a more stable and easily detectable form. The use of 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form the pelargonaldehyde-DNPH derivative (hydrazone) is a widely adopted method. nih.gov This derivative exhibits strong UV absorbance, making it highly suitable for analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. hitachi-hightech.comscioninstruments.com Furthermore, the derivative can be analyzed with high sensitivity and specificity using mass spectrometry (MS). researchgate.netjst.go.jp
Quantification of Pelargonaldehyde in Cell Culture Systems and Tissue Homogenates
In vitro and ex vivo models are fundamental tools in biomedical research. Measuring pelargonaldehyde in these systems allows for the controlled investigation of oxidative stress and cellular metabolism. The DNPH derivatization method has been successfully applied to quantify aldehydes in cell lysates and tissue homogenates.
The general procedure involves homogenizing the cells or tissues, followed by incubation of the supernatant with a DNPH solution. The resulting hydrazone derivatives are then extracted and analyzed, typically by reverse-phase HPLC. mdpi.com This technique enables researchers to study the impact of various stimuli, such as toxins or drugs, on lipid peroxidation and aldehyde production in a controlled environment. For example, increased levels of aldehyde-DNPH derivatives in cell cultures after exposure to an oxidizing agent would indicate an increase in oxidative stress. mdpi.com
| Research Area | Biological Sample | Analytical Method | Typical Finding |
| Cellular Toxicology | Cultured hepatocytes | DNPH derivatization followed by HPLC-UV | Increased pelargonaldehyde levels following exposure to pro-oxidant compounds. |
| Ischemia-Reperfusion Injury | Heart tissue homogenates | DNPH derivatization followed by LC-MS/MS | Elevated concentrations of pelargonaldehyde as a marker of oxidative damage post-reperfusion. |
| Neurodegenerative Models | Brain tissue homogenates | DNPH derivatization followed by GC-MS | Higher levels of specific aldehydes in animal models of neurodegeneration compared to controls. |
Analysis in Animal Biofluids (e.g., Urine, Plasma) and Organs for Mechanistic Studies
Analyzing pelargonaldehyde in biofluids and organs from animal models provides valuable insights into systemic oxidative stress and metabolic dysregulation in various pathological states. The stability of the DNPH derivative makes it suitable for quantifying aldehydes in complex matrices like plasma and urine. mdpi.comnih.gov
For instance, researchers have used DNPH-based methods to measure plasma levels of pelargonaldehyde in animal models of metabolic diseases. Elevated levels can serve as an indicator of systemic lipid peroxidation. Similarly, urinary analysis of aldehyde-DNPH derivatives can provide a non-invasive way to monitor oxidative stress over time. mdpi.com These measurements are crucial for studying disease progression and for evaluating the efficacy of therapeutic interventions in preclinical studies.
Investigation of Oxidative Damage Markers through Aldehyde Quantification in Biological Models
The quantification of lipid peroxidation-derived aldehydes, including pelargonaldehyde, is a widely accepted approach for assessing oxidative damage in biological models. creative-proteomics.comnih.gov Aldehydes are considered reliable biomarkers because they are relatively stable end-products of lipid peroxidation and their levels reflect the extent of oxidative injury to lipids. nih.govmdpi.com
By measuring a profile of aldehydes (including pelargonaldehyde) using methods such as DNPH derivatization followed by chromatography, researchers can gain a comprehensive picture of the "aldehydic load" resulting from oxidative stress. mdpi.com This approach has been instrumental in mechanistic studies across various fields. For example, demonstrating an increase in pelargonaldehyde and other aldehydes in a specific organ of an animal model provides strong evidence for the involvement of localized oxidative damage in the pathology of the modeled disease. nih.gov This quantitative analysis is vital for linking the biochemical mechanism of lipid peroxidation to the physiological and pathological outcomes observed in non-human biological systems.
Pelargonaldehyde as a Volatile Biomarker Candidate in Basic Biological Research
Pelargonaldehyde, also known as nonanal, is a saturated aldehyde derived from the oxidative breakdown of polyunsaturated fatty acids, a process known as lipid peroxidation. Its volatile nature and association with oxidative stress have positioned it as a significant candidate for a biomarker in non-invasive basic biological research. The detection of pelargonaldehyde is often accomplished through derivatization with 2,4-dinitrophenylhydrazine (DNPH), which converts the volatile aldehyde into a more stable, detectable hydrazone. This derivative, referred to as Pelargonaldehyde, DNPH deriv, can be quantified using techniques like high-performance liquid chromatography (HPLC) with UV detection, allowing for sensitive measurement in various biological samples from preclinical models.
Association with Pathophysiological States in Preclinical Animal Models
In preclinical research, the presence and concentration of volatile organic compounds (VOCs) like pelargonaldehyde in exhaled breath, urine, or tissues can signal underlying physiological or pathological processes. arccjournals.commdpi.com Animal models are crucial for establishing direct links between specific VOCs and disease states, as they allow for controlled studies that are not feasible in humans. nih.govnih.gov Pelargonaldehyde has been identified as a potential biomarker in animal models for conditions intrinsically linked to oxidative stress, such as certain cancers and inflammatory diseases. arccjournals.comnih.govgoogle.comamazonaws.com
Oxidative stress is a key factor in the development of numerous chronic diseases. arccjournals.comamazonaws.com Preclinical studies in rodent models have shown that increased levels of lipid peroxidation products, including aldehydes, are indicative of cellular damage. mdpi.com For instance, in animal models of acute lung injury induced by agents like lipopolysaccharide (LPS), the resulting inflammation and oxidative damage lead to the generation of aldehydes. nih.govmdpi.com While many studies focus on the highly reactive aldehyde 4-hydroxy-2-nonenal (4-HNE) as a marker of lipid peroxidation in such models, the underlying process also generates saturated aldehydes like pelargonaldehyde. mdpi.comresearchgate.net
Cancer research has also highlighted the utility of pelargonaldehyde as a biomarker. Studies using mouse models of lung cancer have demonstrated that the profile of urinary VOCs can distinguish tumor-bearing mice from healthy controls. researchgate.net Among the compounds that differ significantly are aldehydes like nonanal. nih.govresearchgate.net It is hypothesized that the altered metabolic state of cancer cells and the associated oxidative stress contribute to a unique VOC signature. nih.govmdpi.com Furthermore, some research suggests that elevated levels of nonanal may be a biomarker for apoptosis (programmed cell death), a process central to cancer biology and treatment. nih.gov
The table below summarizes findings from preclinical animal models where pelargonaldehyde or other closely related lipid peroxidation-derived aldehydes have been associated with specific pathophysiological states.
| Pathophysiological State | Animal Model | Biomarker(s) | Key Findings | References |
|---|---|---|---|---|
| Cancer (Lung) | Mouse | Urinary Volatile Organic Compounds (including Nonanal) | Urinary VOC profiles successfully discriminated between tumor-bearing and control mice, indicating a distinct metabolic signature. | nih.govresearchgate.net |
| Oxidative Stress / Inflammation | Rat/Mouse | Lipid Peroxidation Products (e.g., Aldehydes) | Various models of induced stress (e.g., toxins, inflammation) lead to increased levels of aldehydes in tissues and fluids. | arccjournals.commdpi.com |
| Acute Lung Injury | Rat/Pig/Mouse | Markers of inflammation and lung damage | Models using LPS or hydrochloric acid induce lung injury characterized by oxidative stress, a known source of aldehydes. | nih.govmdpi.comnih.gov |
| Neurodegenerative Disease | Dog (Canine Distemper Model) | 4-hydroxy-2-nonenal (4-HNE) | The presence of the virus in the brain was associated with oxidative stress and lipid peroxidation, leading to demyelination. | researchgate.net |
Mechanistic Studies on Aldehyde-Protein and Aldehyde-DNA Adduct Formation in Cellular Systems
The biological activity and potential toxicity of pelargonaldehyde and other aldehydes stem from their ability to react with nucleophilic sites on essential macromolecules, forming covalent adducts with proteins and DNA. nih.govmdpi.combenthamscience.com These adducts can alter the structure and function of the modified molecules, leading to cellular dysfunction. benthamscience.comresearchgate.net Mechanistic studies, often conducted in cellular or in vitro systems, are vital for understanding these interactions.
Aldehyde-Protein Adducts: Pelargonaldehyde, as a saturated aldehyde, primarily reacts with the primary amino groups of proteins, most notably the ε-amino group of lysine (B10760008) residues. This reaction forms a Schiff base, which can be a reversible or irreversible modification. nih.govnih.gov While less reactive than α,β-unsaturated aldehydes like 4-HNE which can also undergo Michael addition with cysteine and histidine residues, the formation of Schiff bases by saturated aldehydes can still significantly impact protein function. nih.govnih.gov
Mass spectrometry-based proteomics has become a fundamental tool for identifying these modifications. researchgate.netnih.govoregonstate.edu In model studies, proteins like human serum albumin or lysozyme (B549824) are incubated with aldehydes, and the resulting adducts are analyzed. aston.ac.uk For instance, studies with pentanal, a shorter-chain saturated aldehyde, showed that it forms Schiff's base adducts on lysine residues, which can be identified by a characteristic mass shift using LC-MS/MS analysis. aston.ac.uk These methodologies are directly applicable to studying pelargonaldehyde-protein interactions, helping to pinpoint specific protein targets and modification sites within complex biological systems. researchgate.net The formation of these adducts is considered a key mechanism linking oxidative stress to the functional decline of proteins in aging and disease. mdpi.comdoaj.org
Aldehyde-DNA Adducts: The reaction of aldehydes with DNA can lead to genotoxicity and mutagenesis, representing a critical step in the initiation of carcinogenesis. researchgate.net Aldehydes can react with the exocyclic amino groups of DNA bases, particularly guanine (B1146940) and adenine, to form various adducts. researchgate.netnih.gov While α,β-unsaturated aldehydes are known to form stable cyclic adducts like 1,N²-propano-deoxyguanosine, saturated aldehydes can also contribute to DNA damage. researchgate.netnih.gov For example, lipid peroxidation is a known source of endogenous DNA lesions in rodents and humans. nih.gov Studies on 2,3-epoxy-4-hydroxynonanal, an oxidation product of nonanal, have shown its ability to form etheno-adducts with deoxyguanosine and deoxyadenosine (B7792050) in vitro. nih.gov The formation of such adducts can block DNA replication and lead to mutations if not repaired. mit.edu
The table below details the types of adducts formed by aldehydes with proteins and DNA, the primary reaction mechanisms, and the analytical techniques used for their characterization in cellular and in vitro systems.
| Macromolecule | Primary Amino Acid/Base Target | Reaction Mechanism | Type of Adduct Formed | Analytical Technique | References |
|---|---|---|---|---|---|
| Protein | Lysine | Schiff Base Formation | Covalent adduct on ε-amino group | Mass Spectrometry (LC-MS/MS) | nih.govnih.govaston.ac.uk |
| Protein | Cysteine, Histidine (by unsaturated aldehydes) | Michael Addition | Covalent adduct on sulfhydryl or imidazole (B134444) group | Mass Spectrometry (LC-MS/MS) | nih.govnih.gov |
| DNA | Deoxyguanosine (dG) | Reaction with exocyclic amino groups | Cyclic 1,N²-propano adducts (by unsaturated aldehydes) | ³²P-postlabeling, HPLC | researchgate.netnih.gov |
| DNA | Deoxyguanosine (dG), Deoxyadenosine (dA) | Reaction with epoxy-derivatives | Etheno adducts | HPLC | nih.gov |
Emerging Research and Advanced Technologies for Pelargonaldehyde, Dnph Deriv Analysis
Miniaturization and Automation of Analytical Workflows
Traditional methods for analyzing aldehyde-DNPH derivatives often involve laborious, multi-step sample preparation, which can be time-consuming and a source of analytical error. gerstelus.comnih.gov The move towards miniaturization and automation addresses these challenges, offering streamlined and more robust analytical workflows. nih.govsemanticscholar.org
Microfluidic systems, or "lab-on-a-chip" technologies, integrate multiple analytical processes such as sample preparation, derivatization, separation, and detection onto a single microscale device. researchgate.net These platforms offer significant advantages, including reduced reagent consumption, faster analysis times, and improved experimental throughput. nih.govbrjac.com.br
For the analysis of pelargonaldehyde, a microfluidic chip can be designed to perform on-line derivatization with DNPH. nih.gov Research has demonstrated the feasibility of using microreactor chips coated with acidified DNPH for the efficient capture and analysis of trace carbonyls from gaseous samples. nih.gov In such systems, the sample containing pelargonaldehyde is introduced into the microchannel where it reacts with the DNPH reagent. The resulting pelargonaldehyde-DNPH derivative can then be separated directly on the chip, often using techniques like capillary electrophoresis, and detected electrochemically or by other sensitive means. researchgate.netmdpi.com This on-chip approach minimizes manual sample handling, thereby reducing the risk of contamination and sample loss. nih.gov
Research Findings:
Studies on other aldehydes have shown that microchip electrophoresis with electrochemical detection can achieve limits of detection (LODs) in the low micromolar (µM) range. researchgate.net
On-chip derivatization has been shown to eliminate numerous manual pipetting steps, significantly improving workflow efficiency for large sample sets. nih.gov
The use of microfluidic channels can enhance derivatization efficiency and enable subsequent electrophoretic separation. acs.org
Automation of the analytical workflow for DNPH derivatives is a significant step towards achieving high-throughput and highly reproducible results. gerstelus.com Robotic autosamplers can be configured to handle the entire process, from the elution of DNPH cartridges to the injection of the sample into an analytical instrument like a high-performance liquid chromatography (HPLC) system. gerstelus.com
These robotic systems are designed to perform tasks such as:
Automated Cartridge Elution: The system automatically dispenses a precise volume of solvent (e.g., acetonitrile) to elute the trapped pelargonaldehyde-DNPH derivative from the sorbent cartridge. gerstelus.com
Sample Injection: The eluate is then directly injected into the HPLC for separation and quantification. gerstelus.com
Prep-Ahead Functionality: Advanced software allows the system to prepare the next sample while the current one is being analyzed chromatographically, maximizing sample throughput. gerstelus.com
This level of automation significantly reduces the potential for operator error, improves accuracy and precision, and allows for unattended analysis of large batches of samples. gerstelus.comgerstelus.com
Table 1: Comparison of Manual vs. Automated DNPH Analysis Workflows
| Feature | Manual Workflow | Automated Robotic Workflow |
| Sample Throughput | Low | High (enabled by "PrepAhead" functionality) gerstelus.com |
| Reproducibility | Operator-dependent | High, significantly improved precision gerstelus.comgerstelus.com |
| Risk of Error | Higher | Reduced gerstelus.com |
| Solvent/Reagent Use | Higher | Optimized and reduced |
| Labor Requirement | Intensive | Minimal, allows for unattended operation gerstelus.com |
Integration with Advanced Mass Spectrometry Techniques
While HPLC with UV detection is a standard method for analyzing DNPH derivatives, mass spectrometry (MS) offers superior selectivity and sensitivity, providing more confident identification and quantification. researchgate.netsemanticscholar.org The coupling of chromatographic separation with advanced MS techniques is a powerful approach for the analysis of pelargonaldehyde DNPH deriv. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly effective technique for analyzing DNPH-derivatized aldehydes. researchgate.netresearchgate.net It combines the separation power of LC with the specificity of tandem mass spectrometry. In this method, the pelargonaldehyde-DNPH derivative is first separated from other components in the sample by HPLC. Upon entering the mass spectrometer, the derivative molecule is ionized, selected, and then fragmented. The instrument detects specific fragment ions, which provides a highly selective and sensitive signal for quantification, even in complex matrices. nih.gov Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used for this purpose. nih.govnih.gov
Gas Chromatography (GC) is another separation technique that can be coupled with MS. However, the analysis of DNPH derivatives by GC-MS can be challenging due to their potential thermal instability at the high temperatures used in the GC inlet. chromforum.org Comprehensive two-dimensional gas chromatography (GCxGC) coupled with MS offers enhanced separation capacity, which can help to resolve co-eluting compounds in very complex samples. brjac.com.brup.ac.za For GC-based analysis, derivatization with alternative reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is sometimes preferred as the resulting derivatives are more amenable to GC analysis. chromforum.org
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte. nih.govescholarship.org This capability is invaluable for the confident identification of pelargonaldehyde-DNPH derivative and for distinguishing it from other compounds with the same nominal mass. semanticscholar.org
A significant complexity in the analysis of aldehyde-DNPH derivatives is the formation of (E) and (Z) stereoisomers, which can complicate chromatograms and quantification. researchgate.netnih.gov These isomers may have different spectral properties and chromatographic retention times. nih.gov HRMS, particularly when combined with tandem MS (MSn) fragmentation studies, can aid in the structural characterization of these isomers. nih.gov By analyzing the precise mass of precursor and fragment ions, a classification scheme can be developed to differentiate between various types of carbonyl derivatives, such as saturated aldehydes, unsaturated aldehydes, and ketones. nih.gov
Research Findings:
HRMS-based strategies have been developed to screen for all DNPH-derivatized carbonyls in biological fluids simultaneously. nih.gov
The analysis of fragmentation patterns in HRMS/MS can help in the structural elucidation of unknown carbonyl compounds. nih.govescholarship.org
The formation of E/Z isomers is influenced by factors like the acidity of the solution and exposure to UV light. nih.gov Controlling these conditions is crucial for reproducible analysis. nih.gov
Table 2: Advanced Mass Spectrometry Techniques for Pelargonaldehyde-DNPH Deriv Analysis
| Technique | Principle | Advantages for Pelargonaldehyde-DNPH Analysis |
| LC-MS/MS | HPLC separation followed by tandem mass spectrometry detection. researchgate.net | High selectivity and sensitivity; robust for complex matrices; suitable for thermally labile compounds. nih.gov |
| GCxGC-MS | Two-dimensional gas chromatographic separation coupled to a mass spectrometer. brjac.com.br | Very high peak capacity for separating complex mixtures; improved resolution of isomers. up.ac.za |
| HRMS | Measures mass-to-charge ratio with very high accuracy. nih.gov | Confident identification based on elemental composition; aids in distinguishing isomers and elucidating unknown structures. nih.govescholarship.org |
High-Throughput Screening Methodologies for Large Sample Sets
When analyzing a large number of samples, high-throughput screening (HTS) methods are essential. HTS methodologies for carbonyl compounds, applicable to pelargonaldehyde, have been developed to rapidly assess many samples, often using microplate formats.
One approach is a colorimetric method based on the reaction of carbonyls with DNPH. rsc.org The formation of the DNPH derivative results in a colored product that can be measured using a spectrophotometer (plate reader). This method is sensitive, cost-effective, and can be adapted for HTS of enzyme activity (e.g., carbonyl reductases) or for screening large numbers of environmental or biological samples. rsc.org
Another HTS strategy involves streamlining the sample preparation and analysis pipeline. This can include automated solid-phase microextraction (SPME) or other microextraction techniques coupled with rapid analytical methods like direct-infusion mass spectrometry or fast chromatography. nih.gov By reducing or eliminating the time-consuming chromatographic separation step, the time per sample can be significantly decreased, enabling a higher throughput. Methods that reduce the need for extensive sample pre-treatment, such as batch treating samples with a DNPH solution for instant derivatization followed by rapid analysis, are also conducive to high-throughput applications. nih.gov
Development of Portable and On-Site Monitoring Devices
The demand for real-time analysis of volatile organic compounds (VOCs) like pelargonaldehyde in various environments has spurred the development of portable and on-site monitoring devices. These technologies aim to overcome the limitations of traditional laboratory-based methods, which often involve time-consuming sample collection and transportation. The analysis of pelargonaldehyde as its 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivative is a common and robust method, and advancements are being made to adapt this technique for field applications. nih.gov
One significant development is the creation of mobile liquid chromatography (LC) systems. For instance, the Agilent 1220 Infinity Gradient LC system can be equipped with a mobile upgrade kit, allowing it to be installed in a vehicle for performing measurements at different test sites. perlan.com.pl This enables the on-site analysis of 13 different DNPH-derivatized aldehydes and ketones, providing rapid results for environmental monitoring of air and water quality. perlan.com.pl Such systems maintain excellent precision and linearity, comparable to their laboratory-bound counterparts. perlan.com.pl
Furthermore, research into wearable sensors and portable electronic noses (eNoses) presents a frontier for on-site VOC monitoring. nih.govrsc.org While often targeting a broader range of volatiles, these technologies could be adapted for specific compounds like pelargonaldehyde. Wearable sensors, often utilizing materials like polydimethylsiloxane (B3030410) (PDMS) patches, can capture analytes directly from the source, such as human skin, for subsequent analysis. nih.govrsc.orgrsc.org The advantages of eNose technology include its portability, cost-effectiveness, and ease of use, as it does not require highly skilled operators for routine screening. rsc.org These devices, coupled with sensitive detectors, offer a platform for real-time monitoring in various settings, from industrial hygiene to biomedical applications. nih.govsigmaaldrich.com
Miniaturization of analytical components, such as solid-phase microextraction (SPME) and micro-gas chromatography systems, is also a key driver in this field. Automated SPME can be coupled with DNPH test methods to streamline sample preparation and analysis, reducing human intervention and increasing efficiency. drlogy.com These integrated systems provide a pathway toward truly portable and automated on-site monitoring solutions for pelargonaldehyde and other carbonyl compounds.
| Technology | Principle of Operation | Key Features | Potential for Pelargonaldehyde, DNPH Deriv Analysis |
|---|---|---|---|
| Mobile Liquid Chromatography (LC) Systems | Separation and detection of DNPH derivatives using a vehicle-installed LC system with a diode-array detector (DAD). perlan.com.pl | - On-site analysis
| Directly applicable for quantitative analysis of pre-derivatized samples in the field. perlan.com.pl |
| Wearable Sensors / Passive Samplers | Adsorption of volatile compounds onto a biocompatible material (e.g., PDMS patch) worn on a surface (e.g., skin), followed by thermal desorption and analysis. nih.govrsc.org | - Non-invasive
| Can be used for sample collection in the field, with subsequent derivatization and analysis either on-site or in a lab. |
| Electronic Nose (eNose) | An array of gas sensors provides a characteristic response pattern ("fingerprint") to a mixture of volatile compounds. rsc.org | - Portable and cost-effective
| Could be trained to recognize the presence of pelargonaldehyde, though typically less specific and quantitative than chromatographic methods. |
| Automated SPME | Solid-phase microextraction with on-fiber derivatization can be automated and coupled with portable GC systems. sigmaaldrich.comdrlogy.com | - Increased efficiency
| Applicable for automated sampling and derivatization prior to analysis, enhancing on-site capabilities. sigmaaldrich.com |
Comparative Studies with Alternative Derivatization Reagents and Non-Derivatization Approaches for Pelargonaldehyde
While 2,4-dinitrophenylhydrazine (DNPH) is a widely used derivatization reagent for aldehydes due to the stability and strong UV absorbance of the resulting hydrazones, researchers are continuously exploring alternative reagents and non-derivatization methods to enhance sensitivity, specificity, or analytical efficiency. nih.govuni-konstanz.de
Alternative Derivatization Reagents
Several other reagents have been investigated for the analysis of aldehydes, each with distinct advantages.
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): This is a prominent alternative to DNPH. drlogy.com PFBHA derivatives (oximes) are highly suitable for analysis by gas chromatography with an electron-capture detector (GC-ECD) or GC-MS. nih.gov Key advantages include quantitative reaction even with conjugated aliphatic aldehydes and greater thermal stability of the derivatives, which avoids decomposition at elevated temperatures. sigmaaldrich.com This method also may not require a time-consuming cleanup step. sigmaaldrich.com
O-4-nitrobenzoyl-hydroxylamine (NBH): This reagent has been specifically used for the derivatization of nonanal (B32974) (pelargonaldehyde). tugraz.at The reaction produces a UV-active oxime that can be readily analyzed by HPLC, which is beneficial for improving the mass balance in analytical procedures. tugraz.at
Methyl Acetoacetate: This reagent can be used for HPLC analysis via the Hantzsch reaction. researchgate.net It has been proposed as an alternative to the DNPH method for formaldehyde (B43269), offering high detection sensitivity and a shorter run time. researchgate.net
Other Specialized Reagents: For specific applications, other reagents like luminarin 3 and m-aminophenol have been used for the derivatization of certain aldehydes like acrolein, coupled with HPLC-fluorimetric analysis for high sensitivity. mdpi.com
| Reagent | Abbreviation | Analytical Method | Advantages | Disadvantages/Considerations |
|---|---|---|---|---|
| 2,4-Dinitrophenylhydrazine | DNPH | HPLC-UV nih.gov | - Stable derivatives
| - Potential for isomeric compounds to interfere nih.gov |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine | PFBHA | GC-MS, GC-ECD sigmaaldrich.comnih.gov | - Quantitative reaction
| Requires GC-based instrumentation. |
| O-4-nitrobenzoyl-hydroxylamine | NBH | HPLC-UV tugraz.at | - Forms UV-active product
| Less commonly cited than DNPH or PFBHA. |
| Methyl Acetoacetate | - | HPLC researchgate.net | - High detection sensitivity
| Primarily documented for formaldehyde analysis. researchgate.net |
Non-Derivatization Approaches
Direct analysis of aldehydes without a derivatization step is desirable for simplifying sample preparation and reducing analysis time.
Gas Chromatography-Mass Spectrometry (GC-MS): Volatile aldehydes like pelargonaldehyde can be analyzed directly using GC-MS. drlogy.comnih.gov Headspace sampling is a common technique used to introduce the volatile analytes into the GC system. mdpi.com While this approach is straightforward, it is generally considered the least sensitive method for fatty aldehydes compared to methods involving derivatization. nih.gov
Barrier Discharge Ionization Detector (BID): A significant advancement in GC detection is the BID, which utilizes plasma technology to detect a wide range of compounds, including lower aldehydes like formaldehyde, without the need for derivatization. shimadzu.com This method offers high-sensitivity direct measurement and is particularly useful for analyzing aldehydes in complex matrices like resins or water. shimadzu.com
Liquid Chromatography-Mass Spectrometry (LC-MS): Direct analysis of short-chain aldehydes by LC-MS is possible. nih.gov However, studies have shown that converting the aldehyde into a derivative often results in much higher ion intensity and thus better sensitivity. nih.gov
The choice between a derivatization and a non-derivatization approach depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While derivatization with reagents like DNPH increases sensitivity and stability, direct methods offer speed and simplicity. drlogy.comshimadzu.com
| Approach | Method | Advantages | Disadvantages |
|---|---|---|---|
| Derivatization | DNPH + HPLC-UV | - Increased sensitivity and stability drlogy.com | - Time-consuming sample preparation researchgate.net |
| PFBHA + GC-MS | - High sensitivity
| - Adds a chemical reaction step to the workflow. | |
| Non-Derivatization | Direct GC-MS | - Simple and rapid
| - Least sensitive approach for fatty aldehydes nih.gov |
| GC with Barrier Discharge Ionization Detector (BID) | - High-sensitivity direct measurement
| - Requires specialized detector technology. shimadzu.com |
Challenges, Limitations, and Future Directions in Pelargonaldehyde, Dnph Deriv Research
Methodological Challenges in Complex Sample Matrices
Analyzing pelargonaldehyde, DNPH deriv in complex matrices such as environmental air, water, food, and biological samples presents a host of methodological hurdles that can compromise the accuracy and reliability of the results.
One of the most significant challenges in the chromatographic analysis of pelargonaldehyde, DNPH deriv is interference from other carbonyl compounds and matrix components. nih.gov Pelargonaldehyde is a nine-carbon aldehyde (nonanal), and samples often contain a mixture of other aldehydes and ketones with similar chemical properties. yorku.ca
During analysis, the DNPH derivatives of these other carbonyls can have retention times very close to that of pelargonaldehyde, DNPH deriv, leading to co-elution and making accurate quantification difficult. For instance, isomers of nonanal (B32974) or other C8-C10 aldehydes and ketones can pose significant separation challenges. In complex environmental samples like car exhaust, numerous carbonyl-DNPH derivatives can be present, requiring highly optimized chromatographic conditions for resolution. nih.gov
Table 1: Potential Co-eluting Interferences with Pelargonaldehyde, DNPH Deriv Analysis
| Interfering Compound | Chemical Formula | Rationale for Interference |
| Octanal, DNPH deriv | C₁₄H₂₀N₄O₄ | Similar chain length and polarity lead to close retention times in reversed-phase HPLC. |
| Decanal, DNPH deriv | C₁₆H₂₄N₄O₄ | Similar chain length and polarity lead to close retention times in reversed-phase HPLC. fishersci.com |
| 2-Nonanone, DNPH deriv | C₁₅H₂₂N₄O₄ | Ketone derivative with the same carbon number, resulting in similar chromatographic behavior. |
| Benzaldehyde, DNPH deriv | C₁₃H₁₀N₄O₄ | Although structurally different, it can sometimes co-elute depending on the chromatographic column and mobile phase used. acs.org |
This table is illustrative and specific co-elution depends on the exact analytical method employed.
The matrix of a sample can significantly influence both the derivatization reaction and the detector's response. nih.gov Endogenous substances in biological samples (e.g., lipids, proteins, salts) or contaminants in environmental samples can interfere with the reaction between pelargonaldehyde and DNPH. nih.gov This can lead to incomplete derivatization and an underestimation of the pelargonaldehyde concentration.
Furthermore, matrix components can cause ion suppression or enhancement in mass spectrometry (MS) detectors, or alter the UV response in spectrophotometric detectors. nih.gov For example, non-volatile matrix components can accumulate on the HPLC column or in the detector, leading to signal drift and reduced sensitivity over time. Addressing these effects often requires extensive sample cleanup procedures or the use of matrix-matched calibration standards. researchgate.net
While the DNPH derivative of pelargonaldehyde is significantly more stable than the parent aldehyde, it is not immune to degradation. The stability of the derivative can be affected by factors such as storage temperature, exposure to light, and the pH of the solution. nih.gov
Research on other aldehyde-DNPH derivatives has shown that they can exist as E- and Z-stereoisomers, and the ratio between these isomers can change under the influence of acid or UV light, potentially complicating chromatographic analysis and quantification. nih.govresearchgate.net The presence of two distinct peaks for a single analyte can lead to analytical errors if not properly accounted for. researchgate.net Additionally, long-term storage, even at low temperatures, may lead to degradation, necessitating careful validation of storage conditions.
Standardization and Harmonization of Analytical Protocols across Research Laboratories
A significant limitation in the broad application of pelargonaldehyde, DNPH deriv analysis is the lack of standardized and harmonized protocols across different laboratories. Variations in sampling methods, derivatization conditions (e.g., reaction time, temperature, acid catalyst), and HPLC parameters (e.g., column type, mobile phase, gradient) can lead to considerable variability in results. nih.gov
Interlaboratory comparison studies for aldehyde analysis have highlighted that while the DNPH method is robust, discrepancies in results often arise from differences in separation and integration conditions. nih.gov Achieving consensus on a standardized method, such as those proposed by regulatory bodies like the EPA (e.g., Method 8315A), is crucial for ensuring the comparability and reliability of data generated by different research groups. epa.gov Harmonization would involve establishing clear guidelines on quality control, calibration procedures, and the use of certified reference materials.
Computational Chemistry Approaches for Understanding Reactivity and Spectroscopic Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for gaining deeper insights into the properties of pelargonaldehyde, DNPH deriv. researchgate.net These theoretical studies can help elucidate the molecule's electronic structure, stability, and spectroscopic characteristics.
By modeling the derivatization reaction, researchers can better understand the reaction mechanism and factors influencing its efficiency. DFT calculations can predict the geometries of the E- and Z-isomers and their relative stabilities, which is valuable for interpreting experimental chromatograms. researchgate.net Furthermore, theoretical calculations can simulate UV-Vis and IR spectra, aiding in the identification and characterization of the derivative and potential by-products. mdpi.comnih.gov Such studies can also explore the molecule's frontier molecular orbitals (HOMO-LUMO) to understand its reactivity and potential for degradation. researchgate.net
Table 2: Application of Computational Chemistry in Pelargonaldehyde, DNPH Deriv Research
| Computational Method | Application | Potential Insights |
| Density Functional Theory (DFT) | Geometry Optimization | Predicts the stable 3D structures of E/Z isomers. researchgate.net |
| Time-Dependent DFT (TD-DFT) | UV-Vis Spectra Simulation | Helps assign experimental absorption bands and understand electronic transitions. mdpi.com |
| Natural Bond Orbital (NBO) Analysis | Charge Distribution Analysis | Reveals charge delocalization and intramolecular interactions, indicating stability. nih.gov |
| Frontier Molecular Orbital (FMO) Analysis | Reactivity Prediction | Calculates HOMO-LUMO energy gaps to assess chemical reactivity and kinetic stability. researchgate.net |
Development of Novel Materials for Enhanced Sampling and Derivatization Efficiency
Future advancements in the analysis of pelargonaldehyde will likely stem from the development of novel materials for sampling and derivatization. While traditional methods often involve bubbling air through an impinger with a DNPH solution or drawing it through a DNPH-coated sorbent cartridge, these can be cumbersome and have limitations. researchgate.net
Research is ongoing into new solid sorbents with higher surface areas and tailored functionalities to improve the trapping efficiency of aldehydes from various matrices. researchgate.net Additionally, new derivatization reagents are being developed to overcome some of the limitations of DNPH. For instance, reagents that offer higher sensitivity through fluorescence detection or that are more amenable to MS analysis are being explored. acs.orgnih.govnih.gov The development of materials that allow for simultaneous sampling and derivatization in a more efficient and automated manner represents a key area for future innovation. acs.org
Interdisciplinary Research Opportunities in Environmental, Food, and Biological Sciences
The derivatization of pelargonaldehyde to its 2,4-dinitrophenylhydrazone (DNPH) derivative opens up a wide array of interdisciplinary research opportunities, particularly at the intersection of environmental, food, and biological sciences. The stability and UV-active nature of the DNPH derivative make it highly suitable for detection and quantification using high-performance liquid chromatography (HPLC), a technique widely recognized for analyzing carbonyl compounds. fishersci.comresearchgate.net This analytical advantage forms the basis for its application in diverse research fields.
Environmental Science:
In environmental science, the focus is on monitoring and understanding the sources, fate, and impact of volatile organic compounds (VOCs), including aldehydes like pelargonaldehyde. The formation of Pelargonaldehyde, DNPH deriv allows for sensitive and accurate trace-level analysis of this aldehyde in various environmental matrices. fishersci.com
Atmospheric Chemistry: Pelargonaldehyde is a naturally occurring aldehyde found in essential oils and is also released from anthropogenic sources. markwideresearch.com Its presence in the atmosphere can contribute to the formation of secondary organic aerosols and ozone. Research opportunities exist in utilizing the DNPH derivatization method to map the atmospheric concentrations of pelargonaldehyde in different environments (urban, rural, industrial) and to study its diurnal and seasonal variations. This data is crucial for refining atmospheric chemistry models.
Water Quality Assessment: The contamination of water sources with industrial effluents and agricultural runoff can introduce various organic pollutants, including aldehydes. The analysis of Pelargonaldehyde, DNPH deriv can be employed to monitor the presence of pelargonaldehyde in drinking water, wastewater, and natural water bodies, as outlined in EPA methods for other carbonyl compounds. fishersci.com Future research could focus on developing automated, in-situ monitoring systems using this derivatization technique for real-time water quality assessment.
Soil and Sediment Analysis: Aldehydes in soil and sediment can impact microbial communities and plant life. The DNPH derivatization method provides a robust tool to study the adsorption, desorption, and degradation of pelargonaldehyde in different soil types. This research is vital for understanding the environmental fate of this compound and for developing effective soil remediation strategies.
Food Science:
In food science, aldehydes are significant as they contribute to both desirable aromas and off-flavors. Pelargonaldehyde, with its characteristic citrus and floral scent, is a key component in flavors and fragrances. markwideresearch.com
Flavor and Aroma Profiling: The analysis of Pelargonaldehyde, DNPH deriv can be used to quantify the concentration of pelargonaldehyde in food products and beverages. This is particularly relevant for quality control in the food and fragrance industries. Research can be directed towards developing comprehensive aroma profiles of various foods by analyzing a range of aldehyde-DNPH derivatives.
Food Processing and Storage: Food processing techniques and storage conditions can lead to the formation or degradation of aldehydes, impacting the sensory quality and shelf-life of products. By monitoring the levels of Pelargonaldehyde, DNPH deriv, researchers can optimize processing parameters and storage conditions to maintain desirable flavor profiles and prevent the development of off-notes.
Lipid Oxidation Monitoring: Pelargonaldehyde can be a product of lipid oxidation in fatty foods. The quantification of its DNPH derivative can serve as a marker for the extent of lipid oxidation, providing valuable information on food rancidity and stability. Future studies could explore the correlation between pelargonaldehyde levels and other markers of oxidative stress in food matrices.
Biological Sciences:
The analysis of aldehydes in biological systems is gaining increasing attention due to their association with various physiological and pathological processes.
Biomarker Discovery: Endogenously produced aldehydes are linked to oxidative stress and various diseases. The sensitive detection of Pelargonaldehyde, DNPH deriv in biological samples such as breath, urine, and blood could be explored for its potential as a biomarker for specific health conditions. nih.gov For instance, research could investigate the link between elevated levels of pelargonaldehyde and metabolic disorders or inflammatory diseases.
Cellular Metabolism and Toxicology: Investigating the formation and detoxification of pelargonaldehyde at the cellular level is crucial for understanding its biological effects. The DNPH derivatization method can be adapted for use in in-vitro studies to quantify intracellular and extracellular levels of pelargonaldehyde in response to different stimuli or toxic insults.
Pharmacokinetics and Drug Metabolism: If pelargonaldehyde is a metabolite of a drug or xenobiotic, the analysis of its DNPH derivative can be used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of the parent compound.
Research Findings on Aldehyde-DNPH Derivative Analysis
Below is a summary of research findings relevant to the analysis of aldehyde-DNPH derivatives, which are applicable to Pelargonaldehyde, DNPH deriv.
| Research Area | Key Findings | Potential Future Directions for Pelargonaldehyde, DNPH deriv |
| Analytical Methodology | HPLC coupled with UV detection is the most widely recognized technique for the analysis of carbonyl-DNPH derivatives. fishersci.com The use of sub-2 µm particle columns in UHPLC can significantly improve resolution, speed, and sensitivity. fishersci.com The formation of E- and Z-stereoisomers of aldehyde-2,4-dinitrophenylhydrazones can occur, potentially causing analytical errors. researchgate.netnih.gov The addition of phosphoric acid can help to form a stable equilibrium of isomers for more accurate quantification. researchgate.netnih.gov | Development of stereoselective analytical methods to resolve and quantify the E and Z isomers of Pelargonaldehyde, DNPH deriv. Investigation into the stability of Pelargonaldehyde, DNPH deriv under various storage and analytical conditions. |
| Environmental Monitoring | DNPH-based methods are utilized in EPA protocols for determining carbonyls in ambient air, indoor air, drinking water, and soil. fishersci.com Solid-phase samplers, such as DNPH-coated silica cartridges, offer convenience for air sampling. nih.gov | Validation of DNPH-based methods specifically for pelargonaldehyde in diverse environmental samples. Development of passive sampling devices for long-term monitoring of atmospheric pelargonaldehyde. |
| Food Analysis | DNPH derivatization has been used to quantify aldehydes in milk and other food matrices. nih.gov Nonanal (pelargonaldehyde) is a known flavor component in the food industry. markwideresearch.com | Application of the DNPH method to study the release of pelargonaldehyde from food packaging materials. Correlating the concentration of Pelargonaldehyde, DNPH deriv with sensory panel data for various food products. |
| Biological Sampling | The determination of aldehydes in biological samples like breath and urine has been demonstrated using DNPH derivatization. nih.gov | Exploring the use of Pelargonaldehyde, DNPH deriv analysis in breath condensate as a non-invasive tool for disease diagnosis. Investigating the metabolic pathways leading to the formation of pelargonaldehyde in biological systems. |
Conclusion
Synthesis of Key Academic Insights on Pelargonaldehyde, DNPH Deriv Research
The derivatization of pelargonaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a cornerstone of its analytical chemistry. This reaction converts the volatile and often reactive aldehyde into a more stable, crystalline hydrazone, which is amenable to various chromatographic and spectroscopic techniques.
The fundamental chemical properties of Pelargonaldehyde, DNPH deriv are detailed in the table below, based on data from PubChem.
| Property | Value |
| IUPAC Name | 2,4-dinitro-N-(nonylideneamino)aniline nih.gov |
| Molecular Formula | C15H22N4O4 nih.gov |
| Molecular Weight | 322.36 g/mol nih.gov |
| Synonyms | Nonanal-2,4-dinitrophenylhydrazone, Pelargonaldehyde, dnph deriv nih.gov |
The primary application of this derivative lies in its use for the detection and quantification of pelargonaldehyde in various matrices. The most common analytical method involves high-performance liquid chromatography (HPLC) with UV-Vis detection. nih.govagilent.com The DNPH moiety introduces a strong chromophore into the molecule, significantly enhancing its detectability at specific wavelengths, typically around 360 nm. researchgate.net
More advanced techniques, such as liquid chromatography-mass spectrometry (LC-MS), offer even greater selectivity and sensitivity for the analysis of Pelargonaldehyde, DNPH deriv. creative-proteomics.comlcms.cz Mass spectrometry provides detailed structural information and allows for the unambiguous identification and quantification of the derivative, even in complex samples. nih.gov The use of atmospheric pressure chemical ionization (APCI) in negative ion mode has been shown to yield deprotonated molecules, which allows for excellent detectability. lcms.cz
While research focusing exclusively on Pelargonaldehyde, DNPH deriv is limited, its analysis is often included in broader studies of aldehydes in various fields. For instance, pelargonaldehyde is a known volatile organic compound (VOC) found in indoor air, food products, and as a biomarker in exhaled breath. nih.govscioninstruments.comthegoodscentscompany.com The DNPH derivatization method is a standard approach for capturing and analyzing aldehydes from air samples. youngin.comgerstelus.com
Broader Implications of Advanced Aldehyde Quantification in Scientific Discovery
The ability to accurately quantify aldehydes like pelargonaldehyde has significant implications across multiple scientific disciplines. Aldehydes are a class of reactive carbonyl species that play multifaceted roles in biology, environmental science, and food chemistry.
Environmental Monitoring: Aldehydes are common air pollutants originating from both biogenic and anthropogenic sources. sigmaaldrich.com Advanced quantification methods, such as those employing DNPH derivatization, are crucial for assessing air quality and understanding atmospheric chemistry. youngin.comgerstelus.com Accurate measurements of specific aldehydes, including pelargonaldehyde, contribute to a better understanding of their sources, transport, and transformations in the environment.
Food Science and Quality Control: The presence and concentration of aldehydes are key indicators of food quality and flavor. Pelargonaldehyde, for instance, contributes to the characteristic aroma of citrus and roses. thegoodscentscompany.com However, the oxidation of lipids in food can lead to the formation of various aldehydes, resulting in off-flavors and spoilage. Sensitive analytical techniques for aldehyde quantification are therefore essential for quality control in the food industry.
Biomedical Research: Aldehydes are involved in a wide range of physiological and pathological processes. They are products of lipid peroxidation and can serve as biomarkers for oxidative stress. creative-proteomics.com The development of highly sensitive methods for aldehyde detection is critical for advancing our understanding of diseases associated with oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and cancer.
The following table summarizes the typical analytical parameters for the analysis of aldehyde-DNPH derivatives, which are applicable to Pelargonaldehyde, DNPH deriv.
| Analytical Parameter | Typical Value/Method |
| Chromatographic Method | High-Performance Liquid Chromatography (HPLC) nih.govagilent.com |
| Stationary Phase | C18 reversed-phase column scioninstruments.com |
| Mobile Phase | Acetonitrile/Water gradient gerstelus.com |
| Detection Method | UV-Vis at ~360 nm, Mass Spectrometry (MS) researchgate.netlcms.cz |
| Ionization Technique (for MS) | Atmospheric Pressure Chemical Ionization (APCI) lcms.cz |
Identification of Promising Avenues for Future Research and Technological Innovation
While the DNPH derivatization method is well-established, there are several promising avenues for future research and technological innovation in the field of aldehyde quantification.
Development of Novel Derivatization Reagents: Although effective, DNPH has some limitations, including its potential explosiveness when dry and the formation of E/Z isomers which can complicate chromatographic analysis. researchgate.netrug.nl Research into new derivatization agents that offer improved stability, reaction kinetics, and chromatographic behavior is an active area of investigation. For example, reagents like p-toluenesulfonylhydrazine (TSH) have shown promise. nih.govresearchgate.net
Advancements in Analytical Instrumentation: The continuous improvement of analytical instruments, particularly in the realm of mass spectrometry, will lead to even lower detection limits and more comprehensive structural elucidation of aldehyde derivatives. nih.gov High-resolution mass spectrometry and tandem mass spectrometry (MS/MS) techniques are becoming increasingly valuable for the analysis of complex biological and environmental samples. nih.gov
Miniaturization and On-Site Analysis: There is a growing demand for portable and rapid analytical devices for on-site monitoring of aldehydes in various settings, such as industrial workplaces and for point-of-care diagnostics. nih.gov The development of microfluidic devices and novel sensor technologies, including optical and electrochemical sensors, holds great promise for real-time aldehyde detection. nih.govresearchgate.net
Computational and Chemometric Approaches: The use of computational chemistry and chemometrics can aid in the interpretation of complex analytical data. These approaches can help to predict the chromatographic behavior of DNPH derivatives, resolve co-eluting peaks, and identify unknown aldehydes in complex mixtures.
Q & A
Q. What are the standard analytical methods for detecting and quantifying Pelargonaldehyde-DNPH derivatives in environmental samples?
Pelargonaldehyde-DNPH derivatives are typically analyzed using high-performance liquid chromatography with ultraviolet detection (HPLC-UV). The EPA Method 1667 is widely adopted for carbonyl-DNPH analysis, which specifies derivatization with DNPH, solid-phase extraction (SPE) cleanup, and gradient elution with acetonitrile/water mobile phases . International protocols emphasize participation in ring tests to validate method precision and accuracy, with DNPH-based methods achieving third-line performance in interlaboratory comparisons . For quantification, ensure calibration curves are constructed using certified DNPH derivative standards (e.g., Sigma-Aldrich DNPH mixtures) and cross-referenced with spectral libraries .
Q. How can researchers confirm the structural identity of Pelargonaldehyde-DNPH derivatives using spectroscopic techniques?
Structural confirmation requires a combination of spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) : Analyze the hydrazone proton signals (δ 8–10 ppm for aromatic protons) and aliphatic chain resonances (δ 0.5–2.5 ppm) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic C=N stretching vibrations (~1600 cm⁻¹) and NO₂ symmetric/asymmetric stretches (~1520 and 1350 cm⁻¹) from the DNPH moiety .
- Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion ([M+H]⁺ for Pelargonaldehyde-DNPH, C₁₅H₂₂N₄O₄, theoretical m/z 322.16) and fragmentation patterns .
Q. What are the critical considerations for synthesizing Pelargonaldehyde-DNPH derivatives with high purity?
- Reaction Conditions : Optimize pH (2–3) and temperature (25–30°C) to maximize hydrazone formation while minimizing side reactions like oxidation .
- Purification : Use SPE cartridges (e.g., C18 or silica-based) to remove unreacted DNPH and byproducts. Validate purity via HPLC-UV (>95% peak area) .
- Storage : Store derivatives in amber vials at –20°C to prevent photodegradation and hydrolysis .
Advanced Research Questions
Q. How should researchers resolve discrepancies in quantification data for Pelargonaldehyde-DNPH derivatives across different analytical platforms?
Discrepancies often arise from matrix effects or instrument-specific parameters. Mitigation strategies include:
- Matrix Spike Recovery Tests : Compare recovery rates (target: 80–120%) in spiked environmental samples (e.g., air, water) to identify interference sources .
- Cross-Platform Calibration : Use a shared set of certified reference materials (CRMs) to harmonize data between HPLC-UV, GC-MS, and LC-MS/MS platforms .
- Statistical Analysis : Apply ANOVA or Bland-Altman plots to evaluate systematic biases between methods .
Q. What experimental design principles apply when optimizing HPLC parameters to resolve Pelargonaldehyde-DNPH derivatives from co-eluting carbonyl-DNPH compounds?
- Column Selection : Use a C18 column with 5-µm particle size and 250 mm length for optimal resolution .
- Mobile Phase Gradient : Start with 40% acetonitrile/60% water, increasing to 70% acetonitrile over 15 minutes to separate homologs (e.g., hexanal-DNPH vs. Pelargonaldehyde-DNPH) .
- Detection Wavelength : Set UV detection to 360 nm for maximal DNPH derivative absorbance .
- Validation : Confirm resolution using a mixture of DNPH derivatives (e.g., formaldehyde-, acetaldehyde-, and Pelargonaldehyde-DNPH) and report peak asymmetry factors (<2.0) .
Q. How can researchers validate the stability of Pelargonaldehyde-DNPH derivatives under varying storage conditions?
- Stability Studies : Conduct accelerated degradation tests at 4°C, 25°C, and 40°C over 30 days. Monitor degradation via HPLC-UV peak area reduction .
- Light Sensitivity : Expose derivatives to UV light (254 nm) and compare degradation rates with dark-stored controls .
- Data Reporting : Include degradation kinetics (e.g., half-life) and storage recommendations in Supporting Information .
Q. What strategies are effective for analyzing Pelargonaldehyde-DNPH derivatives in complex biological matrices (e.g., plant tissues or biofluids)?
- Sample Pretreatment : Use protein precipitation (acetonitrile) or liquid-liquid extraction (hexane) to remove interfering biomolecules .
- Selective SPE Cleanup : Employ mixed-mode SPE cartridges (e.g., Strata-X-C) to isolate DNPH derivatives from lipids and pigments .
- Method Sensitivity : Achieve limits of detection (LOD) ≤ 0.1 µg/mL by preconcentrating samples via nitrogen evaporation .
Methodological and Data Management Questions
Q. How should researchers address low recovery rates during Pelargonaldehyde-DNPH derivatization in field samples?
Q. What are the best practices for documenting and sharing Pelargonaldehyde-DNPH experimental data to ensure reproducibility?
- Data Types : Raw chromatograms, NMR/FTIR spectra, calibration curves, and stability datasets .
- Metadata : Report instrument parameters (e.g., column lot number, mobile phase composition), sample preparation steps, and environmental conditions .
- Repositories : Deposit data in domain-specific repositories (e.g., Zenodo) with DOIs for long-term accessibility .
Q. How can researchers design a comparative study to evaluate DNPH derivatization efficiency against alternative methods (e.g., PFBHA derivatization)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
